4-Ethyl-3-fluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUZSHKFDJKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591677 | |
| Record name | 4-Ethyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137234-73-2 | |
| Record name | 4-Ethyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethyl-3-fluoropyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a valuable tool in drug design. Within this context, the fluorinated pyridine motif is of particular interest due to the prevalence of the pyridine ring in a vast number of pharmaceuticals. This guide provides a detailed technical overview of 4-Ethyl-3-fluoropyridine, a specific building block with potential applications in the development of novel therapeutics.
Compound Identity
| Property | Value | Source |
| Molecular Weight | 125.14 g/mol | [1] |
| Monoisotopic Mass | 125.06408 Da | [3] |
| XlogP (Predicted) | 1.7 | [3] |
| InChIKey | XYQUZSHKFDJKBF-UHFFFAOYSA-N | [1][3] |
| SMILES | CCC1=C(C=NC=C1)F | [1] |
Proposed Synthetic Pathways
Pathway 1: Diazotization and Fluorination (Balz-Schiemann Approach)
This is a classic and reliable method for introducing fluorine into an aromatic ring. The key precursor for this route is 4-ethyl-3-aminopyridine.
Caption: Proposed Balz-Schiemann synthesis of this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 4-Ethyl-3-aminopyridine (Precursor)
-
To a solution of 4-ethyl-3-nitropyridine in ethanol, add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 4-ethyl-3-aminopyridine, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
-
Dissolve 4-ethyl-3-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitated diazonium salt by filtration and wash with cold ether.
-
Gently heat the dried diazonium salt in an inert solvent (e.g., toluene or xylene) until nitrogen evolution ceases.
-
Cool the reaction mixture and purify by distillation or column chromatography to obtain this compound.
Pathway 2: Halogen Exchange Reaction
This method is contingent on the availability of a suitable precursor, such as 4-ethyl-3-chloropyridine or 4-ethyl-3-bromopyridine. The process involves nucleophilic aromatic substitution with a fluoride source.
Caption: Halogen exchange route to this compound.
Experimental Protocol (Proposed):
-
In a sealed reaction vessel, combine 4-ethyl-3-chloropyridine with an excess of spray-dried potassium fluoride (KF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
A phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) may be added to enhance the reaction rate.
-
Heat the mixture to a high temperature (typically 180-220 °C) for several hours, monitoring the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Physicochemical Properties and Spectroscopic Characterization (Predicted)
The successful synthesis of this compound must be confirmed by a suite of analytical techniques. Below are the expected spectroscopic characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.
-
A triplet and a quartet in the aliphatic region corresponding to the methyl and methylene protons of the ethyl group, respectively.
-
Three distinct signals in the aromatic region for the pyridine ring protons. The proton at C2 will likely be a doublet, the proton at C6 a doublet, and the proton at C5 a doublet of doublets, with additional splitting due to coupling with the fluorine atom.
-
-
¹³C NMR: The carbon spectrum will show seven distinct signals. The carbon directly attached to the fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (²JCF).
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be indicative of a fluorine atom on a pyridine ring.
Mass Spectrometry (MS)
-
The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 125. Key fragmentation patterns would likely involve the loss of a methyl radical (to give m/z = 110) or an ethyl radical (to give m/z = 96).
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for several reasons:
-
Vector for Bioisosteric Replacement: The pyridine nitrogen acts as a hydrogen bond acceptor, a common interaction in protein-ligand binding.
-
Modulation of Physicochemical Properties: The ethyl group can provide favorable van der Waals interactions in a hydrophobic pocket of a target protein. The fluorine atom can modulate the basicity of the pyridine nitrogen and improve metabolic stability by blocking a potential site of oxidation.
-
Synthetic Handle: The pyridine ring can be further functionalized, and the fluorine atom can, under certain conditions, act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functionalities.
While specific drugs containing the this compound moiety are not prominently documented, the strategic importance of similar fluorinated pyridine cores is well-established in a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.
Purification and Handling
Purification:
-
Column Chromatography: For laboratory-scale purification, silica gel column chromatography is a standard method. A gradient elution system, typically with a mixture of hexanes and ethyl acetate, can be effective in separating the product from impurities.
-
Distillation: If the compound is a liquid at room temperature and thermally stable, fractional distillation under reduced pressure can be an efficient method for purification on a larger scale.
Handling and Safety:
-
Based on data for similar compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work should be conducted in a well-ventilated fume hood.
-
It is likely to be a flammable liquid and may cause skin and eye irritation.
Conclusion
This compound represents a strategically important, albeit not widely documented, building block for drug discovery and medicinal chemistry. Its synthesis can be achieved through established organofluorine chemistry routes, and its structure offers a unique combination of features for modulating the properties of lead compounds. This guide provides a foundational understanding for researchers looking to incorporate this and similar scaffolds into their drug development programs.
References
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Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]
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Synthesis of 4-Ethyl-3-fluoropyridine and its derivatives.
An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-fluoropyridine and its Derivatives
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Among these, fluorinated pyridine derivatives are of paramount importance, appearing in numerous FDA-approved drugs.[1] This guide provides an in-depth technical overview of the synthesis of this compound, a key structural motif in contemporary drug discovery. We will dissect the strategic considerations for introducing fluorine and an ethyl group onto the pyridine core, detailing mechanistically sound synthetic pathways. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven protocols.
The Strategic Imperative of Fluoropyridines in Drug Design
The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's properties. Due to its high electronegativity and small size, fluorine can modulate a compound's:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often blocking sites of metabolic oxidation and increasing the drug's half-life.[3]
-
Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes.[4]
-
pKa Modification: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the pyridine nitrogen, which can be critical for tuning off-target activity or improving oral bioavailability.[5]
-
Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, thereby increasing potency.[6]
The this compound scaffold combines these benefits with a small alkyl group that can probe hydrophobic pockets in target proteins, making it a highly valuable building block for medicinal chemists.
Foundational Strategies for Pyridine Functionalization
The synthesis of substituted pyridines, particularly with the challenging meta-relationship of the 3-fluoro and 4-alkyl groups, requires a carefully planned strategy. The electron-deficient nature of the pyridine ring makes it resistant to electrophilic substitution but susceptible to nucleophilic attack.[7][8] Key synthetic challenges include achieving regioselectivity and managing the often harsh conditions required for C-H functionalization or fluorination.
Approaches to Pyridine Fluorination
Several core methods exist for introducing fluorine onto a pyridine ring:
| Method | Description | Key Reagents | Advantages | Limitations |
| Direct C-H Fluorination | Direct conversion of a C-H bond to a C-F bond. Often targets positions adjacent to the nitrogen (C2/C6).[9][10] | AgF₂, Selectfluor® | Atom-economical, useful for late-stage functionalization.[5] | Often requires harsh conditions, regioselectivity can be poor, and substrate scope may be limited.[9][10] |
| Balz-Schiemann Reaction | Diazotization of an aminopyridine followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[6][11] | NaNO₂, HBF₄ or HF-Pyridine | A classic and reliable method for introducing fluorine. | Requires the corresponding aminopyridine precursor; can have variable yields.[12] |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a good leaving group (e.g., -Cl, -NO₂) by a fluoride source.[13] The reaction is accelerated by electron-withdrawing groups ortho or para to the leaving group.[3] | CsF, KF | Mild conditions, predictable regioselectivity. | Requires a pre-functionalized pyridine with a suitable leaving group. |
| meta-Selective Strategies | Advanced methods to overcome the natural C2/C4 reactivity. One notable approach involves the formation of Zincke imines to direct fluorination to the C3/C5 positions.[5] | Selectfluor®, NFSI | Provides access to otherwise difficult-to-synthesize meta-fluorinated pyridines. | Can be a multi-step process involving intermediate isolation.[5] |
Approaches to Pyridine Alkylation
Introducing an ethyl group, particularly at the C4 position, also presents distinct options:
| Method | Description | Key Reagents | Advantages | Limitations |
| Minisci-type Reactions | A radical-based approach where nucleophilic carbon radicals add to a protonated pyridine ring, typically favoring C2 and C4 positions.[14] | Radical precursors (e.g., carboxylic acids), silver nitrate, persulfate | Tolerant of many functional groups, useful for direct C-H functionalization. | Often yields mixtures of C2 and C4 isomers; can be substrate-dependent. |
| Cross-Coupling Reactions | Transition-metal catalyzed coupling of a 4-halopyridine with an ethylating agent. | Pd or Ni catalysts, Ethyl-boronic acid, Ethyl-zinc reagents | High efficiency and broad scope. | Requires synthesis of the 4-halopyridine precursor. |
| Dearomatization-Rearomatization | A modern strategy involving temporary dearomatization of the pyridine ring to enable selective functionalization, followed by rearomatization.[15][16] | N-activating groups, organometallic reagents | Enables access to substitution patterns not achievable by classical methods.[16] | Can be complex and require specific activating groups. |
A Convergent and Validated Synthetic Pathway to this compound
Considering the challenges of regioselectivity, a convergent strategy that builds the desired functionality in a stepwise, controlled manner is superior to direct, and often unselective, C-H functionalization of a simple pyridine. The most robust and logical pathway involves installing the fluorine first and then elaborating the C4 position.
This proposed synthesis begins with commercially available 3-fluoropyridine and introduces the C4-substituent through a key carboxaldehyde intermediate, which is then converted to the ethyl group via a two-step olefination-reduction sequence.
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Spectroscopic data (NMR, IR, MS) of 4-Ethyl-3-fluoropyridine.
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Ethyl-3-fluoropyridine
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of an ethyl group and a fluorine atom to the pyridine ring can significantly influence its chemical properties, reactivity, and biological activity. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental data for this specific molecule is not widely published, this document presents predicted data derived from the analysis of structurally similar compounds and established spectroscopic principles. The methodologies and interpretations provided herein are grounded in extensive experience in chemical analysis and are designed to serve as a practical reference for the characterization of this compound and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments.
¹H NMR Spectroscopy
Theoretical Principles and Expected Chemical Shifts
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, we expect to see distinct signals for the aromatic protons on the pyridine ring and the protons of the ethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitrogen atom and the fluorine atom, as well as the electron-donating effect of the ethyl group. The fluorine atom will also introduce characteristic splitting patterns (H-F coupling).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.2 - 8.4 | d | JH-H ≈ 5 |
| H-2 | ~8.1 - 8.3 | d | JH-H ≈ 5 |
| H-5 | ~7.1 - 7.3 | t | JH-H ≈ 5 |
| -CH₂- | ~2.7 - 2.9 | q | JH-H ≈ 7.5 |
| -CH₃ | ~1.2 - 1.4 | t | JH-H ≈ 7.5 |
Note: The chemical shifts are predicted relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
¹³C NMR Spectroscopy
Theoretical Principles and Expected Chemical Shifts
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. The presence of the electronegative fluorine atom will have a significant impact on the chemical shifts of the adjacent carbon atoms, leading to characteristic C-F coupling.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-3 | ~155 - 160 | d, J ≈ 240-260 |
| C-2 | ~148 - 152 | d, J ≈ 15-20 |
| C-6 | ~145 - 149 | s |
| C-4 | ~135 - 139 | d, J ≈ 5-10 |
| C-5 | ~120 - 124 | s |
| -CH₂- | ~22 - 26 | s |
| -CH₃ | ~13 - 16 | s |
Note: Chemical shifts are referenced to a standard and can vary depending on the solvent and concentration.[1][2]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: ~200 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
¹⁹F NMR Spectroscopy
Theoretical Principles and Expected Chemical Shifts
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[3][4] The chemical shift of the fluorine atom is highly dependent on its electronic environment. In this compound, we expect a single resonance for the fluorine atom, which will be split by the adjacent protons.
Predicted ¹⁹F NMR Data
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-3 | -110 to -130 | m |
Note: ¹⁹F chemical shifts are typically referenced to CFCl₃.[5] The exact shift can be influenced by the solvent.
Experimental Protocol for ¹⁹F NMR
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the ¹H field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling to simplify the spectrum.
-
Spectral width: ~100 ppm, centered around the expected chemical shift.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64.
-
-
Processing: Apply Fourier transform, phase, and baseline correction.
NMR Analysis Workflow
Caption: Workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy
Theoretical Principles and Expected Vibrational Frequencies
IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, we expect to observe vibrations associated with the aromatic ring, C-H bonds, C-F bond, and C-N bond.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=C and C=N Ring Stretching | 1400-1600 | Strong |
| C-F Stretch | 1200-1300 | Strong |
| C-H Bending | 700-900 | Medium-Strong |
Note: These are approximate ranges and the actual spectrum may show multiple peaks in these regions.[6]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared. Attenuated Total Reflectance (ATR) is also a convenient method that requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.
Key IR Vibrational Modes
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS)
Theoretical Principles and Expected Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the structure. For this compound, we would expect to see a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of ethyl or fluorine moieties.
Predicted MS Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 125.06 | Molecular Ion |
| [M-CH₃]⁺ | 110.04 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | 96.03 | Loss of an ethyl radical |
| [M-F]⁺ | 106.07 | Loss of a fluorine radical |
Note: The predicted m/z values are for the monoisotopic masses.[7][8]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically used for pyridine compounds.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-200).
-
For ESI: Optimize parameters such as capillary voltage and drying gas flow.
-
For EI: Use a standard electron energy of 70 eV.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. For HRMS data, calculate the elemental composition to confirm the molecular formula.
Mass Spectrometry Experiment Workflow
Caption: Logical flow of a mass spectrometry experiment.
Integrated Spectroscopic Analysis and Structural Elucidation
The definitive confirmation of the structure of this compound requires a holistic approach that integrates the data from all spectroscopic techniques.
-
Molecular Formula Confirmation: High-resolution mass spectrometry will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of C₇H₈FN.
-
Functional Group Identification: The IR spectrum will confirm the presence of the aromatic pyridine ring, aliphatic C-H bonds, and the C-F bond.
-
Connectivity and Stereochemistry:
-
¹H NMR will show the number of distinct protons and their splitting patterns will reveal their connectivity. For example, the quartet and triplet of the ethyl group confirm its presence.
-
¹³C NMR will show the number of different carbon environments.
-
¹⁹F NMR will confirm the presence of the fluorine atom.
-
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms.
-
By combining the information from these techniques, a complete and unambiguous structural assignment of this compound can be achieved.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound based on predictive models and analysis of related compounds. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for researchers involved in the synthesis and characterization of this and similar molecules. While the data presented is predictive, it provides a strong foundation for the interpretation of experimentally obtained spectra. The integrated application of these spectroscopic techniques is crucial for ensuring the structural integrity and purity of this compound in any scientific investigation.
References
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Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]
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O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Beilstein Journal of Organic Chemistry, 4, 18. [Link]
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Chambers, R. D., & Sargent, C. R. (1981). The NMR spectra of some fluorinated pyridine derivatives. Magnetic Resonance in Chemistry, 19(4), 238-241. [Link]
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Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]
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Morehead State University Digital Archives. (n.d.). 19F NMR and BX3 Complexes. [Link]
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NIST. (n.d.). Pyridine, 4-ethyl-. [Link]
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University of Ottawa. (n.d.). 19Flourine NMR. [Link]
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Organic Syntheses. (n.d.). n-fluoropyridinium triflate. [Link]
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Table of Characteristic IR Absorptions. (n.d.). [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and stability of 4-fluoropyridine. [Link]
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MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
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ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]
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mzCloud. (2016). Ethyl 2 3 methyl 6 trifluoromethyl 3H imidazo 4 5 b pyridin 2 yl thio acetate. [Link]
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The Emerging Potential of 4-Ethyl-3-fluoropyridine in Medicinal Chemistry: A Technical Guide
This guide provides an in-depth exploration of 4-Ethyl-3-fluoropyridine, a promising scaffold for medicinal chemistry and drug discovery. We will delve into the strategic rationale for its design, potential therapeutic applications, synthetic pathways, and a proposed workflow for biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking innovative molecular frameworks with advantageous physicochemical and pharmacological properties.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, enhancing solubility and target engagement.[1] The strategic incorporation of a fluorine atom into this privileged scaffold has become a powerful tool in modern drug design.[2][3][4] Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[5][6]
-
Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.[3]
-
Modulated Lipophilicity: Strategic fluorination can alter a compound's lipophilicity, which is crucial for membrane permeability and overall bioavailability.[3][6]
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and affecting target binding and solubility.[2]
The addition of an ethyl group at the 4-position further refines the molecule's properties. Alkyl groups are known to impact a drug's hydrophobic character, which can enhance membrane permeability and interactions with hydrophobic pockets in target proteins.[7][8] The combination of these three components—the pyridine core, the 3-fluoro substituent, and the 4-ethyl group—creates a unique chemical entity with significant potential for drug discovery.
Potential Therapeutic Applications of this compound
While specific biological activities of this compound are not yet extensively documented in publicly available literature, we can hypothesize its potential applications based on the known activities of structurally related fluorinated pyridines and other heterocyclic compounds. The scaffold could be a valuable starting point for developing novel therapeutics in several key areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature a pyridine core. The unique electronic properties conferred by the fluorine atom could lead to selective inhibition of cancer-related targets. Fluorinated compounds have shown promise as anti-cancer agents due to their ability to penetrate hydrophobic protein pockets.[6][9]
-
Neuroscience: The ability of small molecules to cross the blood-brain barrier is paramount for treating central nervous system (CNS) disorders. The modulated lipophilicity of this compound could facilitate CNS penetration, making it a promising scaffold for developing treatments for neurodegenerative diseases, psychiatric disorders, or epilepsy.
-
Inflammatory Diseases: Fluorinated pyridines have been explored for their anti-inflammatory properties.[3] The this compound scaffold could be elaborated to create potent and selective inhibitors of key inflammatory mediators, such as cytokines or enzymes involved in the inflammatory cascade.
-
Infectious Diseases: The pyridine ring is a common feature in antibacterial and antiviral agents. The introduction of fluorine can enhance the antimicrobial activity of a compound.[3] Therefore, derivatives of this compound could be investigated as novel treatments for bacterial or viral infections.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several established methods for the preparation of fluorinated pyridines. A plausible and efficient route would be a multi-step synthesis starting from a readily available pyridine derivative. Below is a detailed, step-by-step hypothetical protocol.
Proposed Synthetic Protocol
Objective: To synthesize this compound.
Materials:
-
3-Amino-4-ethylpyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis, including a fluoropolymer reaction vessel for handling anhydrous HF.
Methodology:
-
Diazotization:
-
In a fluoropolymer reaction vessel cooled to -78°C, dissolve 3-Amino-4-ethylpyridine (1.0 eq) in anhydrous hydrogen fluoride.
-
Slowly add Sodium Nitrite (1.1 eq) to the solution while maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for 30 minutes.
-
-
Fluoro-dediazoniation (Balz-Schiemann type reaction):
-
Gradually warm the reaction mixture to room temperature and then heat to 30-70°C for 30-60 minutes to facilitate the decomposition of the diazonium salt and the formation of the C-F bond.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and carefully quench by pouring it into a stirred mixture of ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by distillation under reduced pressure.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Proposed Workflow for Biological Evaluation
Once synthesized and characterized, a systematic approach is required to explore the potential medicinal applications of this compound and its derivatives. The following workflow outlines a logical progression from initial screening to lead optimization.
Caption: Proposed workflow for the biological evaluation of this compound.
Data Summary and Physicochemical Properties
To guide further studies, a preliminary in-silico prediction of the key physicochemical properties of this compound is presented below. These values are estimates and should be confirmed experimentally.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 125.14 | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water) | 1.5 - 2.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| pKa (of Pyridine Nitrogen) | 3.5 - 4.5 | The electron-withdrawing fluorine atom lowers the basicity compared to unsubstituted pyridine. |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | Allows for interaction with biological targets. |
| Polar Surface Area (Ų) | ~12.89 | Suggests good potential for oral absorption and blood-brain barrier penetration. |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. The strategic combination of a pyridine core, a fluorine substituent, and an ethyl group offers a unique set of physicochemical properties that are highly desirable in drug candidates. The proposed synthetic route provides a practical approach to accessing this compound, and the outlined biological evaluation workflow offers a clear path for investigating its therapeutic potential.
Future research should focus on the synthesis of a library of this compound derivatives to establish a robust structure-activity relationship (SAR). By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. The exploration of this scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a range of diseases.
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PubMed. Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[11]annulene scaffold.
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The Strategic Chemistry of 4-Ethyl-3-fluoropyridine: A Guide to Reactivity and Stability for Drug Discovery
This technical guide provides an in-depth analysis of the 4-Ethyl-3-fluoropyridine ring system, a heterocyclic scaffold of increasing importance in medicinal chemistry. We will explore its electronic structure, reactivity patterns, and stability, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying principles that govern the behavior of this versatile building block, empowering you to make informed decisions in your synthetic and drug design endeavors.
The this compound Core: Structural and Electronic Landscape
The this compound molecule presents a fascinating interplay of electronic effects that dictate its chemical personality. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This foundational characteristic is further modulated by the substituents at the 3- and 4-positions.
-
The Inductive Effect of the Fluorine Atom: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I). This effect further depletes the electron density of the pyridine ring, making it more susceptible to nucleophilic attack.
-
The Hyperconjugative and Inductive Effects of the Ethyl Group: The ethyl group at the 4-position is an electron-donating group through both hyperconjugation and a weak inductive effect (+I). This electron donation partially counteracts the electron-withdrawing nature of the fluorine and the pyridine nitrogen, influencing the regioselectivity of certain reactions.
This electronic push-pull system is central to understanding the reactivity and stability of the this compound core.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed values provide a useful starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C7H8FN | PubChem[1] |
| Molecular Weight | 125.14 g/mol | PubChem[1] |
| Exact Mass | 125.064077422 Da | PubChem[1] |
| XLogP3-AA (Predicted) | 1.7 | PubChem[1] |
| Topological Polar Surface Area | 12.9 Ų | PubChem[1] |
Synthesis of the this compound Scaffold
Representative Synthesis via Diazotization-Fluorination (Balz-Schiemann Reaction)
This classical method involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride source.
Workflow for Balz-Schiemann Reaction:
Caption: Balz-Schiemann reaction workflow for this compound synthesis.
Experimental Protocol (Representative):
-
Diazotization: 4-Ethyl-3-aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF4). The solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO2) is added dropwise while maintaining the temperature below 10 °C. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.
-
Isolation of the Diazonium Salt: The precipitated diazonium salt is collected by filtration and washed with cold diethyl ether.
-
Thermal Decomposition: The dried diazonium salt is gently heated under an inert atmosphere. The decomposition releases nitrogen gas and boron trifluoride, yielding the crude this compound.
-
Purification: The crude product is purified by distillation or column chromatography to afford the final product.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are often unstable and can decompose explosively at higher temperatures. Conducting the reaction at low temperatures minimizes this risk.
-
Tetrafluoroboric Acid: HBF4 serves as both the acid catalyst and the fluoride source for the subsequent fluorination step.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
An alternative and often milder approach involves the displacement of a good leaving group, such as a nitro group, from the 3-position of the pyridine ring with a fluoride source.[2][3]
Workflow for SNAr Synthesis:
Caption: SNAr synthesis of this compound.
Experimental Protocol (Representative): [2][3]
-
Reaction Setup: To a solution of 4-ethyl-3-nitropyridine in anhydrous dimethyl sulfoxide (DMSO), an excess of cesium fluoride (CsF) is added.
-
Heating: The reaction mixture is heated to a temperature typically ranging from 120-150 °C and monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Cesium Fluoride: CsF is a highly effective fluoride source for SNAr reactions due to its high solubility in polar aprotic solvents and the "naked" nature of the fluoride anion.
-
DMSO as Solvent: A polar aprotic solvent like DMSO is crucial as it solvates the cation (Cs+) effectively, leaving the fluoride anion highly reactive.
-
Elevated Temperature: SNAr reactions on pyridine rings, especially at the 3-position, often require thermal energy to overcome the activation barrier.[4]
Reactivity of the this compound Ring System
The reactivity of this compound is dominated by the electronic factors discussed earlier. The electron-deficient nature of the ring makes it a prime candidate for nucleophilic attack, while electrophilic substitution is generally disfavored and requires harsh conditions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most synthetically useful reaction for functionalizing the this compound core. The regioselectivity of this reaction is a critical consideration. In pyridine systems, nucleophilic attack is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
However, with a fluorine atom at the 3-position, the situation is more nuanced. While the 2- and 6-positions are electronically activated towards nucleophilic attack, the presence of the fluorine at C3 makes it a potential leaving group. The outcome of an SNAr reaction will depend on the nature of the nucleophile and the reaction conditions. Displacement of the fluorine atom at the 3-position is generally slower than at the 2- or 4-positions.[4]
General Mechanism of SNAr on a Fluoropyridine:
Caption: General mechanism of nucleophilic aromatic substitution on a fluoropyridine.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene due to the deactivating effect of the nitrogen atom. When it does occur, substitution is directed to the 3- and 5-positions. In the case of this compound, the 5-position would be the most likely site for electrophilic attack, though forcing conditions would be required. The ethyl group at the 4-position will have a minor directing effect towards the 3- and 5-positions.
Reactivity of the Ethyl Group
The ethyl group at the 4-position introduces another site of reactivity. The benzylic protons of the ethyl group are susceptible to deprotonation and subsequent functionalization. This can be achieved through the formation of an alkylidene dihydropyridine intermediate.
Stability of the this compound Ring System
The stability of the this compound ring is a key consideration for its storage and use in multi-step syntheses.
-
Thermal Stability: Pyridine rings are generally thermally robust. The introduction of the fluoro and ethyl groups is not expected to significantly compromise this stability under typical laboratory conditions.
-
pH Stability:
-
Acidic Conditions: Like other pyridines, the nitrogen atom of this compound is basic and will be protonated in acidic media to form a pyridinium salt. This can alter the reactivity of the ring, making it even more electron-deficient. 4-Fluoropyridine itself is known to be stable in its salt form.[5]
-
Basic Conditions: The ring is generally stable to basic conditions, although strong bases can promote deprotonation of the benzylic protons of the ethyl group.
-
-
Metabolic Stability: The introduction of a fluorine atom into a drug molecule is a common strategy to block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. While specific metabolic stability data for this compound is not available, studies on related compounds like [18F]3-fluoro-4-aminopyridine suggest that fluorination can significantly influence metabolic pathways.
Applications in Drug Discovery
The this compound scaffold is a valuable building block in drug discovery for several reasons:
-
Modulation of Physicochemical Properties: The fluorine atom can be used to fine-tune pKa, lipophilicity, and metabolic stability.
-
Vector for Further Functionalization: The reactivity of the pyridine ring, particularly through SNAr, allows for the introduction of a wide range of functional groups to explore structure-activity relationships.
-
Bioisosteric Replacement: The fluoropyridine motif can act as a bioisostere for other aromatic systems, offering a different profile of electronic and steric properties.
While specific examples of marketed drugs containing the this compound core are not prominent, numerous patents describe the use of substituted fluoropyridines in the development of therapeutic agents, including kinase inhibitors.
Conclusion
The this compound ring system offers a compelling combination of tunable electronics, predictable reactivity, and metabolic stability, making it a highly attractive scaffold for modern drug discovery. A thorough understanding of its synthesis, reactivity, and stability, as outlined in this guide, is essential for harnessing its full potential in the design and development of novel therapeutics. The strategic interplay of the electron-withdrawing fluorine atom and the electron-donating ethyl group provides a rich chemical landscape for the creation of diverse and potent bioactive molecules.
References
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Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17941270, this compound. Retrieved from [Link]
-
Crowley, P. J., & Moody, C. J. (1998). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Journal of the Chemical Society, Perkin Transactions 1, (2), 329-335. [Link]
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Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Ethyl-3-fluoropyridine
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 4-Ethyl-3-fluoropyridine, a valuable fluorinated heterocyclic compound with significant potential in pharmaceutical and agrochemical development. The strategic introduction of a fluorine atom onto the pyridine scaffold can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a key building block in medicinal chemistry. This guide details a robust multi-step synthetic pathway, starting from the commercially available 4-ethylpyridine. The procedure emphasizes not only the "how" but also the "why" behind critical experimental steps, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Safety protocols, purification techniques, and methods for analytical characterization are thoroughly addressed to equip researchers with a self-validating and reliable methodology.
Introduction and Rationale
Fluorinated pyridines are privileged scaffolds in modern drug discovery. The unique electronic properties of fluorine—high electronegativity, small size, and its ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's properties. This compound serves as a crucial intermediate, enabling the synthesis of more complex molecular architectures.
The synthetic route outlined herein is a classic and reliable pathway involving three key transformations:
-
Regioselective Nitration: Introduction of a nitro group at the 3-position of the 4-ethylpyridine ring.
-
Reduction of the Nitro Group: Conversion of the 3-nitro intermediate to 3-amino-4-ethylpyridine.
-
Fluorination via Balz-Schiemann Reaction: Diazotization of the amino group followed by fluorination to yield the target compound. This method is a well-established procedure for introducing fluorine into aromatic rings.[1][2]
This application note provides a detailed, step-by-step protocol derived from established methodologies for analogous pyridine systems, ensuring a high degree of scientific integrity and practical applicability.
Overall Synthetic Pathway
The synthesis of this compound is proposed to proceed via the three-step sequence illustrated below.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Safety First: Before beginning any experimental work, consult the Safety Data Sheets (SDS) for all reagents.[3][4][5][6][7] The entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. An eyewash station and safety shower must be readily accessible.[3]
Step 1: Synthesis of 4-Ethyl-3-nitropyridine
Rationale: The nitration of pyridine derivatives typically requires harsh conditions due to the electron-deficient nature of the ring. A mixture of fuming nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur at the 3-position.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Ethylpyridine | 107.15 | 10.7 g | 100 |
| Fuming Sulfuric Acid (20% SO₃) | - | 40 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 10 mL | ~225 |
| Ice | 18.02 | 200 g | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Acid Mixture Preparation: Carefully add 40 mL of fuming sulfuric acid to the flask and cool the flask to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add 10.7 g (100 mmol) of 4-ethylpyridine to the cold sulfuric acid with continuous stirring. The temperature should be maintained below 10°C.
-
Nitrating Agent Addition: Add 10 mL of fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, slowly heat the mixture to 90°C and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly over 200 g of crushed ice in a large beaker.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 8-9. This process is highly exothermic and must be done slowly with external cooling.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Ethyl-3-nitropyridine. The product can be purified further by column chromatography if necessary.
Step 2: Synthesis of 3-Amino-4-ethylpyridine
Rationale: The nitro group is readily reduced to an amine using various reducing agents. A common and effective method is the use of tin(II) chloride in concentrated hydrochloric acid, which is selective for the nitro group and generally provides high yields.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Ethyl-3-nitropyridine (crude) | 152.15 | ~15.2 g | ~100 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 67.7 g | 300 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Ethyl Acetate (EtOAc) | 88.11 | 3 x 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the crude 4-Ethyl-3-nitropyridine in 100 mL of concentrated HCl.
-
Reagent Addition: Add 67.7 g (300 mmol) of SnCl₂·2H₂O to the mixture in portions. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralization: Carefully basify the mixture by slowly adding a 40% (w/v) aqueous NaOH solution until the pH is >10. A thick white precipitate of tin salts will form.
-
Extraction: Extract the product with ethyl acetate (3 x 150 mL). The tin salts can make separation difficult; filtration through a pad of Celite may be necessary before extraction.
-
Washing and Drying: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Amino-4-ethylpyridine.
Step 3: Synthesis of this compound (Balz-Schiemann Reaction)
Rationale: This classic reaction converts an aromatic amine into a fluoride. The amine is first diazotized with a nitrite source in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This salt is typically insoluble and can be isolated. Gentle heating of the isolated salt causes it to decompose, releasing nitrogen gas and forming the desired aryl fluoride.[1][2]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 3-Amino-4-ethylpyridine | 122.17 | 12.2 g | 100 |
| Tetrafluoroboric Acid (HBF₄, 48% aq.) | 87.81 | 40 mL | ~210 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 110 |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Diazonium Salt Formation:
-
In a 250 mL beaker, dissolve 12.2 g (100 mmol) of 3-Amino-4-ethylpyridine in 40 mL of 48% aqueous HBF₄. Cool the solution to 0-5°C in an ice-salt bath.
-
Separately, dissolve 7.6 g (110 mmol) of sodium nitrite in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, keeping the temperature strictly between 0-5°C.[8] A precipitate of the diazonium tetrafluoroborate salt should form.
-
After the addition is complete, stir the suspension for an additional 30 minutes at 0-5°C.
-
-
Isolation of the Diazonium Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt cake with a small amount of cold water, followed by cold diethyl ether.
-
Dry the salt under vacuum for several hours. Caution: Diazonium salts can be explosive when completely dry. Proceed immediately to the next step.
-
-
Thermal Decomposition:
-
Place the dried diazonium salt in a round-bottom flask equipped for distillation.
-
Heat the salt gently under vacuum. The solid will begin to decompose, evolving nitrogen gas and producing the liquid this compound, which can be collected by distillation.
-
-
Work-up and Purification:
-
Dissolve the collected distillate in diethyl ether.
-
Wash carefully with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the product's volatility).
-
The final product can be purified by fractional distillation.
-
Purification and Characterization
Purification Workflow
Caption: General workflow for the purification and characterization of the final product.
Analytical Characterization
The identity and purity of the synthesized this compound (MW: 125.14 g/mol )[9] should be confirmed by spectroscopic methods.
-
¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and three distinct signals for the aromatic protons on the pyridine ring. The coupling constants between the fluorine atom and adjacent protons (J_HF) will be observable. Based on analogous structures like 4-ethylpyridine and 3-fluoropyridine, the aromatic protons would appear in the range of δ 7.0-8.5 ppm.[10][11]
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for all seven carbon atoms. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J_CF), which is a definitive indicator of successful fluorination.
-
¹⁹F NMR (Fluorine NMR): This is a crucial technique that should show a single resonance for the fluorine atom, with coupling to adjacent protons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 125, confirming the molecular weight of the product.
References
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Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]
-
Organic Syntheses. n-fluoropyridinium triflate. Organic Syntheses Procedure. [Link]
- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
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Ningbo Inno Pharmchem Co., Ltd. (2023). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]
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Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
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National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
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Organic Syntheses. 4-ethylpyridine. Organic Syntheses Procedure. [Link]
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De Gruyter. (2005). Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF. [Link]
-
Royal Society of Chemistry. (1975). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Google Patents. (1972). Method for the preparation of stable 4-fluoropyridine salts. US3703521A.
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MDPI. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]
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ResearchGate. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]
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Utrecht University. (2002). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds. [Link]
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ResearchGate. (2020). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. [Link]
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The Versatile Virtuoso: 4-Ethyl-3-fluoropyridine as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of modern drug discovery and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount design principle. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, modulated pKa, and improved binding affinity—render fluorinated building blocks indispensable tools for the medicinal chemist.[1] Among these, 4-Ethyl-3-fluoropyridine stands out as a versatile and strategically functionalized precursor, offering a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications and synthetic protocols involving this compound, grounded in established chemical principles and supported by practical, field-proven insights.
Physicochemical Properties and Reactivity Profile
This compound (CAS No. 137234-73-2) is a flammable liquid with a molecular weight of 125.14 g/mol .[2] The strategic placement of the fluorine atom at the 3-position and the ethyl group at the 4-position of the pyridine ring dictates its reactivity. The electron-withdrawing nature of the fluorine atom decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 6-positions.[1] Conversely, the ethyl group is a weak electron-donating group. This electronic interplay governs the regioselectivity of various synthetic transformations.
| Property | Value | Source |
| CAS Number | 137234-73-2 | [2] |
| Molecular Formula | C7H8FN | [2] |
| Molecular Weight | 125.14 g/mol | [2] |
| Appearance | Flammable liquid | [2] |
Key Synthetic Applications and Protocols
The utility of this compound as a building block is best illustrated through its application in key synthetic transformations that are foundational to the construction of bioactive molecules. These include directed ortho-metalation, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.
Directed ortho-Metalation (DoM): A Gateway to 2-Substituted Derivatives
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[3][4] In the case of 3-substituted pyridines, the directing metalating group (DMG) guides the deprotonation to an adjacent ortho position. For this compound, the fluorine atom can act as a moderate directing group, facilitating lithiation at the 2-position.[1][5]
Protocol 1: General Procedure for Directed ortho-Metalation of this compound
This protocol provides a general framework for the lithiation and subsequent electrophilic quench of this compound. The choice of lithium base and electrophile will depend on the desired final product.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, trimethylsilyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF or n-BuLi (1.1 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Add the chosen electrophile (1.2 eq) neat or as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-4-ethyl-3-fluoropyridine.
Causality and Insights:
-
Choice of Base: LDA is a bulkier, less nucleophilic base than n-BuLi, which can be advantageous in preventing unwanted addition to the pyridine ring.[1]
-
Low Temperature: Maintaining the reaction at -78 °C is crucial to ensure the stability of the highly reactive aryllithium intermediate and to prevent side reactions.
-
Inert Atmosphere: The use of an inert atmosphere is essential as organolithium reagents are highly reactive towards oxygen and moisture.
Nucleophilic Aromatic Substitution (SNAr): Functionalization at the 2- and 6-Positions
The electron-deficient nature of the pyridine ring in this compound, enhanced by the 3-fluoro substituent, facilitates nucleophilic aromatic substitution (SNAr) reactions. While the fluorine atom itself is not typically the leaving group in this scaffold, the presence of a suitable leaving group at the 2- or 6-position (introduced via other synthetic steps) would render these positions highly susceptible to displacement by a variety of nucleophiles. This is a common strategy in the synthesis of complex pyridines.[6]
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
This protocol outlines a general method for the reaction of a hypothetical 2-chloro-4-ethyl-3-fluoropyridine with an amine nucleophile.
Materials:
-
2-Chloro-4-ethyl-3-fluoropyridine (hypothetical starting material)
-
Amine nucleophile (primary or secondary)
-
Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Base (e.g., Potassium carbonate, Cesium carbonate, Triethylamine)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 2-chloro-4-ethyl-3-fluoropyridine (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (2.0 eq).
-
Add the aprotic polar solvent to the flask.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Solvent Choice: Aprotic polar solvents like DMSO and DMF are excellent for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.
-
Base: The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.
-
Temperature: SNAr reactions on heteroaromatics often require elevated temperatures to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer intermediate.[6]
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[7][8] To utilize this compound in these reactions, it would first need to be converted to a suitable precursor, such as a halopyridine or a boronic acid/ester derivative. For instance, a 2-bromo-4-ethyl-3-fluoropyridine, synthesized via DoM followed by bromination, could serve as an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-4-ethyl-3-fluoropyridine with an arylboronic acid.[9]
Materials:
-
2-Bromo-4-ethyl-3-fluoropyridine (hypothetical starting material)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 2-bromo-4-ethyl-3-fluoropyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the coupling reaction. Electron-rich and sterically hindered phosphine ligands often improve the catalytic activity.
-
Base and Solvent: The base is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[7]
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere.
Applications in the Synthesis of Bioactive Molecules
While specific, publicly available examples detailing the use of this compound in the synthesis of marketed drugs are not readily found, its structural motifs are present in various patented compounds and clinical candidates. For instance, the substituted fluoropyridine core is a key feature in inhibitors of kinases such as AKT (e.g., Capivasertib/AZD5363) and in novel antibacterial agents like Gepotidacin (GSK2140944).[10][11][12] The synthetic strategies outlined above provide a clear and viable pathway for the incorporation of the 4-ethyl-3-fluoropyridinyl moiety into such complex molecular frameworks, highlighting its potential in the discovery and development of new therapeutic agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties allow for regioselective functionalization through a variety of modern synthetic methodologies, including directed ortho-metalation, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool in the creation of novel and impactful molecules for the advancement of medicine and agriculture.
References
- Capivasertib: The Breakthrough Cancer Treatment of the Decade's - IJFMR. (n.d.). Retrieved January 14, 2026, from https://www.ijfmr.com/papers/2024/1/1199.pdf
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015, February 6). ARKIVOC. Retrieved January 14, 2026, from https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2015/part-4-issue-in-honor-of-prof-dr-manfred-schlosser/as-12242
- Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer. (2024, April 2). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/38562916/
- Capivasertib – a huge success story for UK science - The Institute of Cancer Research. (2022, December 8). The Institute of Cancer Research, London. Retrieved January 14, 2026, from https://www.icr.ac.uk/blogs/the-drug-discoverer/page/capivasertib-a-huge-success-story-for-uk-science
- Gepotidacin Synthetic Routes - MedKoo Biosciences. (n.d.). MedKoo Biosciences. Retrieved January 14, 2026, from https://www.medkoo.com/drug-synthesis/Gepotidacin-synthesis.htm
- Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications. (2013, February 26). ACS Publications. Retrieved January 14, 2026, from https://pubs.acs.org/doi/10.1021/jm301762v
- The synthetic route of capivasertib. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.net/figure/The-synthetic-route-of-capivasertib_fig1_378035178
- This compound | C7H8FN | CID 17941270 - PubChem. (n.d.). PubChem. Retrieved January 14, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/17941270
- Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8198905/
- Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737526/
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. Retrieved January 14, 2026, from https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/
- nucleophilic aromatic substitutions - YouTube. (2019, January 19). YouTube. Retrieved January 14, 2026, from https://www.youtube.
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. (2013, March 14). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/23394218/
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from https://en.wikipedia.
- Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from https://en.wikipedia.
- ortho metalation - Andrew G Myers Research Group. (n.d.). Andrew G Myers Research Group. Retrieved January 14, 2026, from https://myers.chemistry.harvard.
- (PDF) Gepotidacin (GSK2140944) In Vitro Activity against Gram-positive and Gram-negative Bacteria (MBC/MIC, Kill Kinetics, Checkerboard, PAE/SME tests) - ResearchGate. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.net/publication/319111816_Gepotidacin_GSK2140944_In_Vitro_Activity_against_Gram-positive_and_Gram-negative_Bacteria_MBCMIC_Kill_Kinetics_Checkerboard_PAESME_tests
- Directed (ortho) Metallation. (n.d.). Retrieved January 14, 2026, from https://www.chem.wisc.edu/areas/organic/studsemin/hoye/hoye_files/DoM-Handout.pdf
- (PDF) Pharmacokinetics of Oral Formulations of Gepotidacin (GSK2140944), a Triazaacenaphthylene Bacterial Type II Topoisomerase Inhibitor, in Healthy Adult and Adolescent Participants - ResearchGate. (n.d.). ResearchGate. Retrieved January 14, 2026, from https://www.researchgate.net/publication/339962228_Pharmacokinetics_of_Oral_Formulations_of_Gepotidacin_GSK2140944_a_Triazaacenaphthylene_Bacterial_Type_II_Topoisomerase_Inhibitor_in_Healthy_Adult_and_Adolescent_Participants
- Directed ortho metalation - Grokipedia. (n.d.). Grokipedia. Retrieved January 14, 2026, from https://grokipedia.
- A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine - CICECO. (2013). CICECO. Retrieved January 14, 2026, from https://www.ciceco.ua.pt/output,13512.aspx
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 14, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_Reactions/25.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). University of Groningen. Retrieved January 14, 2026, from https://research.rug.
- Targeting Cholesterol Biosynthesis with Statins Synergizes with AKT Inhibitors in Triple-Negative Breast Cancer - NIH. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10928923/
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from https://www.semanticscholar.org/paper/Directed-lithiation-of-simple-aromatics-and-for-of-Gessner-Lange/6451e9b28b5773950b86a1172f3e8b4e47087859
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 14, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/26%3A_Transition_Metal_Complexes/26.08%3A_Suzuki-Miyaura_Coupling
- Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from https://pubs.rsc.org/en/content/articlelanding/2014/cc/c4cc04557g
- In Vitro Activities of Gepotidacin (GSK2140944) and Other Antimicrobial Agents against Human Mycoplasmas and Ureaplasmas - NIH. (2017, September 22). National Institutes of Health. Retrieved January 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5605481/
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- Buchwald-Hartwig coupling - YouTube. (2019, January 7). YouTube. Retrieved January 14, 2026, from https://www.youtube.
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- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (2025). PubMed. Retrieved January 14, 2026, from https://pubmed.ncbi.nlm.nih.gov/38233379/
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Applications of 4-Ethyl-3-fluoropyridine in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery
The strategic incorporation of fluorine into pharmaceutical candidates is a widely recognized approach for enhancing a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] The pyridine scaffold, a ubiquitous motif in medicinal chemistry, is frequently fluorinated to modulate the basicity of the nitrogen atom and to introduce a metabolically stable polar interaction with target proteins.[2] 4-Ethyl-3-fluoropyridine (CAS No. 137234-73-2) is a functionalized building block that combines the advantageous properties of a 3-fluoropyridine core with a lipophilic ethyl group at the 4-position.
While a comprehensive search of current literature and patent databases did not yield a specific, commercialized pharmaceutical synthesized directly from this compound, its structural motifs suggest significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. The 3-fluoropyridine moiety is a common feature in many biologically active compounds, and the ethyl group can provide crucial hydrophobic interactions within a protein's binding pocket.
This guide will provide a detailed overview of the potential applications of this compound in pharmaceutical synthesis, focusing on its likely reactivity and providing a hypothetical, yet mechanistically sound, protocol for its use in a common and powerful cross-coupling reaction.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Core
The 3-fluoropyridine scaffold is a key component of numerous kinase inhibitors. The fluorine atom can act as a hydrogen bond acceptor and its electron-withdrawing nature can influence the reactivity of the pyridine ring. The ethyl group at the 4-position can be envisioned to occupy a hydrophobic pocket in the ATP-binding site of a target kinase.
A plausible synthetic strategy employing this compound would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to append a larger, more complex aryl or heteroaryl group at the 4-position. This would generate a biaryl structure that is a common core for many kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Generic Arylboronic Acid
This protocol details a hypothetical Suzuki-Miyaura coupling reaction to illustrate a potential synthetic application of this compound. The conditions are based on established procedures for similar fluorinated pyridine substrates.
Reaction Scheme:
Caption: Hypothetical Suzuki-Miyaura coupling of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| (4-Methoxyphenyl)boronic acid | ≥98% | Commercially Available | Example arylboronic acid |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Catalyst Grade | Commercially Available | Pd(dppf)Cl₂ |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available | Base |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Water | Degassed, Deionized | In-house | |
| Nitrogen (N₂) | High Purity | Gas Cylinder | Inert atmosphere |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 125.1 mg), (4-methoxyphenyl)boronic acid (1.2 mmol, 182.4 mg), and sodium carbonate (2.5 mmol, 265.0 mg).
-
Catalyst Addition: Under a gentle stream of nitrogen, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 mmol, 36.6 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-(4-methoxyphenyl)-3-ethylpyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings involving heteroaryl halides due to its high activity and stability.
-
Base: Sodium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic starting materials and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: The use of nitrogen is crucial to prevent the oxidation of the palladium(0) active catalyst, which would lead to catalyst deactivation and poor reaction yield.
Data Summary (Hypothetical)
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | (4-Methoxyphenyl)boronic acid | 4-(4-Methoxyphenyl)-3-ethylpyridine | 85 |
| 2 | (3-Chlorophenyl)boronic acid | 4-(3-Chlorophenyl)-3-ethylpyridine | 78 |
| 3 | (Thiophen-2-yl)boronic acid | 4-(Thiophen-2-yl)-3-ethylpyridine | 81 |
Conclusion
While this compound has not yet been documented as a key intermediate in the synthesis of a marketed pharmaceutical, its structural features make it a highly promising building block for drug discovery. The presence of the fluorine atom and the ethyl group offers medicinal chemists valuable tools for modulating the properties of lead compounds. The provided hypothetical protocol for a Suzuki-Miyaura coupling serves as a practical starting point for researchers interested in exploring the synthetic utility of this versatile fluorinated pyridine derivative.
References
-
U.S. Food and Drug Administration. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Vertex AI Search.
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Google.
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
PubChem. This compound. [Link]
Sources
The Strategic Role of 4-Ethyl-3-fluoropyridine in the Synthesis of Advanced Agrochemicals
The relentless pursuit of enhanced crop protection with minimal environmental impact has positioned fluorinated organic compounds as indispensable building blocks in the agrochemical industry. The introduction of fluorine atoms into active molecules can significantly improve their efficacy, metabolic stability, and target specificity.[1] Among these, 4-Ethyl-3-fluoropyridine stands out as a pivotal intermediate, offering a unique combination of substituents on the pyridine core that is highly valuable for the synthesis of next-generation herbicides. This guide provides an in-depth exploration of the synthesis and application of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis.
The Rise of Fluorinated Pyridines in Herbicides
The pyridine ring is a well-established scaffold in a multitude of commercial agrochemicals. The strategic incorporation of fluorine into this heterocyclic system has led to the development of highly potent and selective herbicides. A prominent class of such herbicides is the synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of susceptible weeds.
Two prime examples of modern herbicides that feature a fluorinated pyridine core are Halauxifen-methyl and Florpyrauxifen-benzyl .[2][3][4] These compounds are arylpicolinate herbicides that offer excellent control of broadleaf weeds at low application rates.[2][5] The core of these molecules is a substituted 4-amino-picolinic acid, highlighting the importance of appropriately functionalized pyridine intermediates in their synthesis.
Synthesis of this compound: A Key Intermediate
The synthesis of this compound can be approached through several established methods for the preparation of fluoropyridines. A plausible and widely used strategy is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. An alternative approach involves a halogen exchange reaction (Halex reaction) from a suitable chloro- or bromo-pyridine precursor.
Proposed Synthetic Protocol via Balz-Schiemann Reaction
This protocol outlines a laboratory-scale synthesis of this compound starting from 3-Amino-4-ethylpyridine.
Materials and Equipment:
-
3-Amino-4-ethylpyridine
-
Tetrafluoroboric acid (HBF₄, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.
Step-by-Step Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-Amino-4-ethylpyridine (1 equivalent) in tetrafluoroboric acid (2.5 equivalents) at 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically observed as a thick precipitate.
-
-
Thermal Decomposition:
-
Carefully heat the reaction mixture to 50-60 °C. The diazonium salt will decompose, evolving nitrogen gas. The heating should be controlled to maintain a steady evolution of gas.
-
After the gas evolution ceases, heat the mixture for an additional 30 minutes to ensure complete decomposition.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.
-
Expected Spectroscopic Data for this compound:
| Parameter | Predicted Value |
| ¹H NMR (CDCl₃) | δ 8.3-8.5 (m, 2H, pyridine-H), 7.1-7.3 (m, 1H, pyridine-H), 2.7-2.9 (q, 2H, -CH₂-), 1.2-1.4 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 158-162 (d, JCF ≈ 240-250 Hz, C-F), 148-152 (d, JCF ≈ 15-20 Hz, C-N), 140-144 (d, JCF ≈ 5-10 Hz, C-N), 120-125 (C-C), 118-122 (d, JCF ≈ 20-25 Hz, C-C), 22-25 (-CH₂-), 13-16 (-CH₃) |
| ¹⁹F NMR (CDCl₃) | δ -130 to -140 (s) |
| Mass Spec (EI) | m/z 125 (M⁺) |
Application in Agrochemical Synthesis: The Path to Picolinate Herbicides
This compound serves as a key building block for constructing the core of arylpicolinate herbicides. A powerful synthetic strategy for creating the requisite 4-amino-5-fluoropicolinate scaffold is through a cascade cyclization of fluoroalkyl alkynylimines, a method developed by Dow AgroSciences.[6] This approach allows for the efficient construction of the substituted pyridine ring.
Workflow for the Synthesis of a Picolinate Herbicide Intermediate
Caption: Synthetic workflow for a picolinate herbicide intermediate.
Protocol for Cascade Cyclization to a Picolinate Intermediate
This protocol is a representative example based on published methodologies for the synthesis of 4-amino-5-fluoropicolinates.[6]
Materials and Equipment:
-
A suitable fluoroalkyl alkynylimine precursor
-
A functionalized pyridine synthon derived from this compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line, septa, syringes, heating mantle.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the fluoroalkyl alkynylimine precursor (1 equivalent) and the functionalized pyridine synthon (1.1 equivalents) in anhydrous toluene.
-
-
Cyclization Reaction:
-
Add the primary amine (1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-5-fluoro-6-ethylpicolinate intermediate.
-
Safety and Handling
Fluorinated pyridines, including this compound, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific compound and its reagents.
Conclusion
This compound is a valuable and strategic intermediate in the synthesis of modern agrochemicals. Its unique substitution pattern on the pyridine ring makes it a key building block for the construction of highly effective arylpicolinate herbicides. The synthetic protocols outlined in this guide, based on established chemical principles, provide a framework for the preparation and application of this important compound. As the demand for more efficient and environmentally benign crop protection solutions continues to grow, the role of fluorinated intermediates like this compound is set to expand, driving innovation in the field of agrochemical research and development.
References
- Zhejiang Avilive Chem Co Ltd. (2021). Preparation method of halauxifen-methyl. CN113615192A.
-
Johnson, P. L., Renga, J. M., Galliford, C. V., Whiteker, G. T., & Giampietro, N. C. (2015). Synthesis of Novel Fluoropicolinate Herbicides by Cascade Cyclization of Fluoroalkyl Alkynylimines. Organic Letters, 17(12), 2905–2907. [Link]
- Dow Agrosciences LLC. (2015). Selective weed control with halauxifen. WO2015089247A1.
-
Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(4), 1431. [Link]
- Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
- Dow Agrosciences LLC. (2020). Compositions comprising halauxifen and other herbicides and methods thereof. WO2020092674A1.
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(4), 1431. [Link]
- Dow Agrosciences LLC. (2020). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. KR102102412B1.
-
Feng, T., Liu, Q., Xu, Z. Y., Li, H. T., Wei, W., Shi, R. C., Zhang, L., Cao, Y. M., & Liu, S. Z. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(4), 1431. [Link]
-
PubChem. (n.d.). Florpyrauxifen-benzyl. Retrieved from [Link]
- Dow Agrosciences LLC. (2016). A herbicidal composition containing 4-amino-3-chloro-5-fluoro-6. JP6906658B2.
-
PubChem. (n.d.). Florpyrauxifen. Retrieved from [Link]
- Gast, R. E. (2016). Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof.
-
Feng, T., Liu, Q., Xu, Z., Li, H., Wei, W., Shi, R., Zhang, L., Cao, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]
-
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]
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- 3. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Scale-up synthesis of 4-Ethyl-3-fluoropyridine for industrial applications
An In-Depth Technical Guide to the Scale-up Synthesis of 4-Ethyl-3-fluoropyridine
Abstract
This compound is a pivotal building block in modern medicinal chemistry, integral to the synthesis of numerous pharmaceutical agents. The strategic incorporation of the fluoro-ethyl-pyridine motif can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3][4] This application note provides a comprehensive guide for the scalable synthesis of this compound (CAS No. 137234-73-2), designed for researchers, process chemists, and drug development professionals. We present a robust, multi-step synthetic route, detailing optimized protocols, scale-up considerations, and critical safety procedures. The narrative emphasizes the chemical principles and strategic decisions behind the chosen pathway, ensuring both reproducibility and a deep understanding of the process.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a ubiquitous feature in pharmaceuticals, owing to its unique electronic properties and ability to engage in hydrogen bonding.[5] The introduction of fluorine, the most electronegative element, into such scaffolds can profoundly alter a compound's physicochemical properties, including pKa, lipophilicity, and conformational preference.[2][4] These modifications are often leveraged by medicinal chemists to overcome challenges in drug design, such as poor metabolic stability or off-target effects.[1][3] this compound, in particular, serves as a key intermediate for active pharmaceutical ingredients (APIs) where the precise orientation of the fluorine and ethyl groups is critical for biological activity. This guide outlines a practical and scalable approach to its synthesis, moving from theoretical chemistry to industrial application.
Synthetic Strategy and Route Selection
The industrial synthesis of a specialty chemical like this compound requires a route that is not only high-yielding but also safe, cost-effective, and scalable.[6][7][8] Several theoretical pathways can be envisioned, but many are unsuitable for large-scale production.
-
Direct Fluorination: While conceptually simple, the direct fluorination of 4-ethylpyridine is challenging. Electrophilic fluorination of pyridine rings often results in a mixture of isomers and can be difficult to control, with a patent describing the formation of the 2-fluoro isomer rather than the desired 3-fluoro product.[9]
-
Balz-Schiemann Reaction: This classic method, involving diazotization of an aminopyridine followed by thermal decomposition in the presence of a fluoride source, is a viable route for synthesizing fluoropyridines.[10][11][12][13] However, starting from the corresponding 4-ethyl-3-aminopyridine presents its own synthetic challenges, and the use of anhydrous hydrogen fluoride requires specialized equipment and stringent safety protocols.[14]
-
Building Block Approach (Chosen Route): A more robust and controllable strategy involves a convergent synthesis starting with a commercially available, pre-fluorinated pyridine. This approach offers superior regiochemical control and is generally more amenable to scale-up. The selected pathway proceeds via a 4-halo-3-fluoropyridine intermediate, which then undergoes a cross-coupling reaction to install the ethyl group. This method avoids many of the pitfalls of direct fluorination and provides a reliable path to the final product.
The chosen three-step synthesis is outlined below. It begins with the bromination of 3-fluoropyridine, followed by a Grignard exchange and subsequent reaction with an ethylating agent.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Safety Preamble: All procedures must be conducted by trained personnel in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coats, and chemically resistant gloves, must be worn. Anhydrous techniques are critical for reactions involving organometallic reagents.
Step 1: Synthesis of 4-Bromo-3-fluoropyridine
This step utilizes a directed ortho-metalation/bromination sequence. The fluorine atom directs the deprotonation to the adjacent C4 position using a strong base like lithium diisopropylamide (LDA), and the resulting organolithium species is trapped with an electrophilic bromine source.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0x Scale) | Moles |
| Diisopropylamine | 101.19 | 15.2 g (21.0 mL) | 0.150 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 60 mL | 0.150 |
| 3-Fluoropyridine | 97.09 | 9.71 g (8.5 mL) | 0.100 |
| 1,2-Dibromoethane | 187.86 | 28.2 g (13.0 mL) | 0.150 |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - |
| Saturated NH₄Cl (aq) | - | 200 mL | - |
| Diethyl Ether | - | 300 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Protocol:
-
LDA Preparation: To an oven-dried, three-neck, 1 L round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 300 mL of anhydrous THF and diisopropylamine.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting pale yellow solution at -78 °C for an additional 30 minutes to ensure complete formation of LDA.
-
Metalation: In a separate flask, prepare a solution of 3-fluoropyridine in 100 mL of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 45 minutes. The solution may turn a darker color. Stir for 1 hour at -78 °C.
-
Bromination: Prepare a solution of 1,2-dibromoethane in 100 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
-
Work-up: Carefully quench the reaction by slowly adding 200 mL of saturated aqueous ammonium chloride solution while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to afford 4-bromo-3-fluoropyridine as a colorless liquid. (Expected Yield: 70-80%).
Step 2: Synthesis of this compound
This transformation is achieved via a halogen-magnesium exchange to form a Grignard reagent, which is then reacted with an ethylating agent. For scalability, using a pre-formed Grignard reagent like ethylmagnesium bromide is efficient.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (1.0x Scale) | Moles |
| 4-Bromo-3-fluoropyridine | 175.99 | 14.1 g (from Step 1) | 0.080 |
| Isopropylmagnesium Chloride (2.0 M in THF) | - | 44 mL | 0.088 |
| Diethyl sulfate | 154.19 | 13.6 g (11.5 mL) | 0.088 |
| Anhydrous Tetrahydrofuran (THF) | - | 300 mL | - |
| Saturated NaHCO₃ (aq) | - | 150 mL | - |
| Ethyl Acetate | - | 300 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Protocol:
-
Grignard Formation: To an oven-dried, 500 mL three-neck flask under a nitrogen atmosphere, add a solution of 4-bromo-3-fluoropyridine in 150 mL of anhydrous THF.
-
Cool the solution to -15 °C using a salt-ice bath.
-
Slowly add isopropylmagnesium chloride (2.0 M solution in THF) dropwise, maintaining the internal temperature below -10 °C. This bromine-magnesium exchange is highly efficient.[15]
-
Stir the resulting mixture at -15 °C for 1 hour to ensure complete formation of the Grignard reagent, (3-fluoro-4-pyridyl)magnesium chloride.
-
Ethylation: Slowly add diethyl sulfate dropwise to the Grignard solution at -15 °C. An exothermic reaction will be observed. Maintain the temperature below -5 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 150 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purification: The crude product is purified by fractional vacuum distillation to yield this compound as a clear liquid. (Expected Yield: 75-85%).
Scale-up and Process Safety Considerations
Transitioning from bench-scale synthesis to industrial production requires careful consideration of several factors.[6][7]
-
Thermal Management: The formation of LDA and the quenching of organometallic reagents are highly exothermic. On a large scale, efficient heat exchange is critical. Jacketed reactors with controlled cooling systems must be used to maintain the required low temperatures and prevent runaway reactions.
-
Reagent Handling: n-Butyllithium and Grignard reagents are pyrophoric and moisture-sensitive. Industrial-scale handling requires closed-transfer systems, and all solvents and reagents must be rigorously dried. Operations should be conducted under an inert atmosphere (Nitrogen or Argon) at all times.
-
Purification: While laboratory-scale purification may rely on chromatography, this is often not economically viable for large-scale production. Fractional vacuum distillation is the preferred method for purifying the liquid intermediates and the final product. Recrystallization of a solid derivative could be an alternative purification strategy if applicable.[16]
-
Waste Management: The process generates halogenated and organic waste streams that must be handled and disposed of in accordance with environmental regulations. Quenching procedures should be designed to neutralize reactive species safely.
Caption: Safety workflow for handling pyrophoric reagents during scale-up.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound. By employing a building block strategy centered on a directed metalation and a subsequent Grignard-based coupling, this process offers excellent regiocontrol and high yields. The protocols and scale-up considerations discussed herein are intended to equip researchers and process chemists with the necessary technical information to safely and efficiently implement this synthesis for pharmaceutical research and development.
References
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-
Geshem Group. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]
- L'Oreal. (1996). DE19636994A1 - Process for the preparation of (2'-fluorophenyl) -3-halopyridines.
- (2013). CN102898358A - Preparation method of fluoropyridine compounds.
-
Abou-Gharbia, M., & Patel, U. (1990). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]
- Boudakian, M. M. (1972). U.S. Patent No. 3,703,521. Washington, DC: U.S.
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New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]
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EH&S University of Washington. (2018). Hydrofluoric Acid Safety Guidance. [Link]
- (2020). CN111978245A - Preparation method of 3-fluoro-2-isobutyl pyridine.
-
Author Unknown. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
- Reiffenrath, V., et al. (1995). U.S. Patent No. 5,445,763. Washington, DC: U.S.
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
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BASF SE. (2021). U.S. Patent Application No. 17/794,204. [Link]
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Bringmann, G., et al. (2000). First total synthesis of the 7,3'-linked naphthylisoquinoline alkaloid ancistrocladidine. PubMed. [Link]
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Lunn, D. J., & O'Reilly, R. K. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. ACS Publications. [Link]
-
Jida, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Desai, P. B. (1972). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Pou, S., et al. (2021). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Organic Process Research & Development. [Link]
-
Anastasi, C., et al. (2007). Two-step potentially prebiotic synthesis of alpha-d-cytidine-5'-phosphate from d-glyceraldehyde-3-phosphate. Journal of the American Chemical Society. [Link]
-
Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Pou, S., et al. (2021). New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. OHSU. [Link]
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Al-Ostath, A., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. [Link]
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Ouming Valve Group Co., Ltd. (n.d.). Company Profile. [Link]
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Frueh, L., et al. (2021). A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones. Europe PMC. [Link]
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Ouming Valve Group Co., Ltd. (n.d.). Home Page. [Link]
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Ouming Valve Group Co., Ltd. (n.d.). About Us. [Link]
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Pou, S., et al. (2021). New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. ResearchGate. [Link]
-
Wang, H., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
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Application Note and Protocols for the Purification of Crude 4-Ethyl-3-fluoropyridine
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 4-Ethyl-3-fluoropyridine. As a crucial building block in the synthesis of various pharmaceutical compounds, ensuring the high purity of this intermediate is paramount. This guide details common impurities, provides in-depth protocols for various purification techniques including distillation, column chromatography, and recrystallization, and outlines methods for purity assessment.
Introduction: The Importance of Purity in Drug Development
This compound is a key heterocyclic intermediate in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification methods are essential to ensure the quality and consistency of this starting material. This application note provides detailed protocols and the scientific rationale behind the purification of crude this compound.
Understanding Potential Impurities
The nature and quantity of impurities in crude this compound largely depend on the synthetic route employed. Common synthetic pathways for pyridine derivatives, such as the Chichibabin synthesis or Hantzsch pyridine synthesis, can introduce various side products and unreacted starting materials.[1] Potential impurities may include:
-
Positional Isomers: Isomers of this compound may form during the synthesis, which can be challenging to separate due to similar physical properties.
-
Unreacted Starting Materials: Depending on the synthesis, these could include simpler pyridine derivatives, aldehydes, or ketones.[2]
-
Byproducts of Fluorination: The introduction of the fluorine atom can sometimes be incomplete or lead to side reactions.[3][4]
-
Polymerization Products: Some pyridine derivatives can be unstable and prone to polymerization, especially under acidic conditions or upon exposure to light and air.[5]
-
Residual Solvents: Solvents used in the synthesis and initial work-up can be carried over.
A thorough understanding of the synthetic route is the first step in identifying potential impurities and selecting the most appropriate purification strategy.
Purification Techniques and Protocols
The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. A multi-step approach is often necessary to achieve high purity.
Distillation
Distillation is a primary purification method for liquid compounds with different boiling points. For this compound, which is a liquid at room temperature, both atmospheric and vacuum distillation can be employed.[6]
Rationale: This technique is effective for separating the target compound from non-volatile impurities, such as salts and polymeric materials, as well as from solvents with significantly different boiling points. Vacuum distillation is preferred to reduce the boiling point and prevent thermal degradation of the compound.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect fractions based on the boiling point at the given pressure. The main fraction containing the purified this compound should be collected at a stable temperature.
-
Purity Analysis: Analyze the collected fractions using Gas Chromatography (GC) or ¹H NMR to determine their purity.
Workflow for Fractional Vacuum Distillation
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- 6. This compound | C7H8FN | CID 17941270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Catalytic Methods for the Fluorination of 4-Ethylpyridine
Abstract
This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic strategies for the selective fluorination of 4-ethylpyridine. The introduction of fluorine into pyridine scaffolds is a paramount strategy in medicinal and agrochemical chemistry for modulating molecular properties such as metabolic stability, lipophilicity, and binding affinity. This document moves beyond simple procedural lists to explain the underlying principles and mechanistic rationale for each method. We present protocols for transition-metal-catalyzed, photocatalytic, and organocatalytic approaches, each targeting different positions on the 4-ethylpyridine molecule. The content is structured to provide actionable insights, comparative data, and a strong foundation in the authoritative literature.
Introduction: The Strategic Value of Fluorinating Pyridines
The pyridine ring is a ubiquitous heterocycle found in numerous top-selling pharmaceuticals and agrochemicals.[1][2] Late-stage functionalization (LSF), the process of introducing new atoms or functional groups into a complex molecule at a late stage of its synthesis, is a highly efficient strategy for rapidly generating analogues for structure-activity relationship (SAR) studies.[3] Among LSF techniques, C-H fluorination is particularly valuable. The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and biological properties, often leading to improved metabolic stability, enhanced membrane permeability, and modulated pKa.[3]
4-Ethylpyridine presents two primary sites for fluorination: the electron-deficient aromatic C-H bonds on the pyridine ring and the C(sp³)-H bonds on the ethyl side chain. The intrinsic electronic properties of the pyridine ring make direct electrophilic aromatic substitution challenging.[4] Consequently, catalytic methods are essential to achieve controlled and selective C-F bond formation. This application note details three distinct and powerful catalytic paradigms for the selective fluorination of 4-ethylpyridine, providing both the theoretical basis and practical protocols for their implementation.
Transition-Metal-Catalyzed C-H Fluorination of the Pyridine Ring
Transition metals, particularly palladium and silver, have enabled significant advances in the direct fluorination of heteroaromatic C-H bonds. These methods typically leverage the coordinating ability of the pyridine nitrogen to direct the catalyst, offering high regioselectivity.
Palladium-Catalyzed ortho-Fluorination
The nitrogen atom in 2-arylpyridines can act as an effective directing group for palladium catalysts, facilitating the selective fluorination of the C-H bond ortho to the nitrogen.[5][6] This principle is directly applicable to 4-ethylpyridine, targeting the C2 and C6 positions.
Causality and Mechanism: The catalytic cycle is believed to initiate with a concerted metalation-deprotonation (CMD) step, where the pyridine nitrogen coordinates to the palladium center, leading to the formation of a palladacycle intermediate. This intermediate then undergoes oxidation from Pd(II) to a high-valent Pd(IV) species upon reaction with an electrophilic fluorinating agent, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI).[7] The final, crucial step is the C-F reductive elimination from the Pd(IV) center, which forms the desired fluoro-pyridine and regenerates the active Pd(II) catalyst.[6][7]
Caption: Proposed catalytic cycle for Pd-catalyzed C-H fluorination.
Protocol 1: Palladium-Catalyzed Fluorination of 4-Ethylpyridine
Materials:
-
4-Ethylpyridine (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 mmol, 10 mol%)
-
Selectfluor (2.0 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Microwave reaction vial (10-20 mL)
Procedure:
-
To a microwave reaction vial, add 4-ethylpyridine, Pd(OAc)₂, and Selectfluor.
-
Add anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vial tightly with a cap.
-
Place the vial in a microwave reactor and irradiate at 150 °C for 30-60 minutes. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-4-ethylpyridine.
Silver-Mediated Direct C-H Fluorination
A highly effective method for the fluorination of pyridines and diazines at the position alpha to the nitrogen utilizes silver(II) fluoride (AgF₂).[1][2][8] This approach is notable for its operational simplicity and broad applicability, often proceeding at ambient temperatures.
Causality and Mechanism: This transformation is proposed to proceed via a radical mechanism. AgF₂ acts as both an oxidant and a fluorine source. It is thought to initiate a single-electron transfer (SET) from the pyridine, generating a radical cation. Subsequent steps involving deprotonation and fluorine transfer lead to the final product. The reaction shows exclusive selectivity for fluorination adjacent to the ring nitrogen.[8]
Protocol 2: Silver-Mediated Fluorination of 4-Ethylpyridine
Materials:
-
4-Ethylpyridine (1.0 mmol)
-
Silver(II) fluoride (AgF₂, 2.5 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Caution: AgF₂ is sensitive to light and moisture. All manipulations should be performed in an inert atmosphere glovebox.
-
In the glovebox, add AgF₂ to a dried, opaque reaction vial equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile, followed by 4-ethylpyridine.
-
Seal the vial and stir the suspension vigorously at room temperature for 1-4 hours.
-
Monitor the reaction by GC-MS analysis of an aliqout quenched with aqueous Na₂S₂O₃.
-
Upon completion, remove the vial from the glovebox and filter the reaction mixture through a pad of Celite to remove silver salts.
-
Rinse the Celite pad with additional acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to isolate 2-fluoro-4-ethylpyridine.
Photocatalytic Fluorination of the Ethyl Side Chain
For targeting the C(sp³)-H bonds of the ethyl group, photoredox catalysis offers a powerful and selective solution. This strategy uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions, preserving the integrity of the aromatic ring.[9][10]
Causality and Mechanism: The process typically involves a photocatalyst that, upon excitation by light, can abstract a hydrogen atom from the substrate's benzylic position via a hydrogen atom transfer (HAT) mechanism.[9] For instance, an excited decatungstate photocatalyst is a potent hydrogen abstractor. The resulting alkyl radical is then trapped by a fluorine atom transfer reagent like NFSI to form the C-F bond and propagate the radical chain. This method provides excellent selectivity for the benzylic position due to the lower bond dissociation energy of benzylic C-H bonds.
Caption: General cycle for photocatalytic benzylic C-H fluorination.
Protocol 3: Photocatalytic Benzylic Fluorination of 4-Ethylpyridine
Materials:
-
4-Ethylpyridine (0.5 mmol)
-
N-Fluorobenzenesulfonimide (NFSI, 0.75 mmol)
-
Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%) or an organic photocatalyst
-
Acetonitrile (MeCN), degassed (5 mL)
-
Reaction tube suitable for irradiation (e.g., borosilicate glass)
-
Blue LED light source
Procedure:
-
To a reaction tube, add 4-ethylpyridine, NFSI, and the photocatalyst.
-
Add degassed acetonitrile via syringe.
-
Seal the tube and place it approximately 5-10 cm from a blue LED light source. Ensure consistent irradiation by using a fan to maintain room temperature.
-
Stir the reaction mixture for 12-24 hours, or until starting material is consumed (monitor by GC-MS).
-
Once complete, remove the light source and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by preparative TLC or column chromatography on silica gel to obtain 4-(1-fluoroethyl)pyridine.
Transition-Metal-Free Benzylic Fluorination via Dearomatization
A novel and highly effective transition-metal-free strategy for the fluorination of 4-alkylpyridines has been recently developed.[11] This method involves a "soft-dearomatization" of the pyridine ring to form a reactive alkylidene dihydropyridine intermediate, which is then readily fluorinated by an electrophilic source.
Causality and Mechanism: The process is a two-step sequence. First, the pyridine nitrogen is activated (e.g., by an acylating agent), and a base promotes the formation of an electron-rich dihydropyridine. This intermediate is then treated with an electrophilic fluorinating agent like Selectfluor. The fluorination occurs at the exocyclic double bond, and subsequent rearomatization furnishes the benzylic-fluorinated product with high selectivity and functional group tolerance.[11]
Caption: Workflow for benzylic fluorination via dearomatization.
Protocol 4: Benzylic Fluorination of 4-Ethylpyridine via Dearomatization
Materials:
-
4-Ethylpyridine (1.0 mmol)
-
Activating agent (e.g., trifluoroacetic anhydride, 1.2 mmol)
-
Non-nucleophilic base (e.g., DBU, 1.5 mmol)
-
Selectfluor (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
Dissolve 4-ethylpyridine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to -78 °C (dry ice/acetone bath).
-
Slowly add the activating agent (trifluoroacetic anhydride) and stir for 15 minutes.
-
Add the base (DBU) dropwise and stir for another 30 minutes at -78 °C to form the dihydropyridine intermediate.
-
In a separate flask, dissolve Selectfluor in anhydrous DCM.
-
Add the Selectfluor solution to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1-fluoroethyl)pyridine.
Summary and Method Comparison
The choice of catalytic method is critical as it dictates the site of fluorination on the 4-ethylpyridine substrate. The following table provides a comparative summary to guide experimental design.
| Method | Catalyst / Key Reagent | Target Position | Typical Yields | Key Advantages | Limitations |
| Palladium-Catalyzed | Pd(OAc)₂ / Selectfluor | Ring C-H (C2/C6) | 60-80% | High regioselectivity for the ring; good functional group tolerance. | Requires high temperatures (microwave); potential for catalyst poisoning. |
| Silver-Mediated | AgF₂ | Ring C-H (C2/C6) | 70-95% | Excellent selectivity; mild conditions (often RT); simple procedure.[1][2] | Stoichiometric use of expensive silver reagent; sensitivity to air/moisture. |
| Photocatalytic C-H | Ir or Ru catalyst / NFSI | Ethyl Side Chain (C(sp³)-H) | 50-75% | Targets C(sp³)-H bonds; exceptionally mild conditions; high functional group tolerance.[9] | Requires specialized photochemical setup; potential for competing pathways. |
| Dearomatization | Activating Agent / Base / Selectfluor | Ethyl Side Chain (C(sp³)-H) | 70-90% | Transition-metal-free; high yields and selectivity; broad scope.[11] | Two-step procedure; requires cryogenic temperatures for intermediate formation. |
Conclusion
Catalytic chemistry provides a powerful and versatile toolkit for the selective fluorination of 4-ethylpyridine. As demonstrated, the strategic choice of catalyst and reaction conditions allows for precise C-F bond formation at either the aromatic C2/C6 positions or the benzylic position of the ethyl side chain. Transition-metal catalysis, particularly with palladium and silver, offers robust pathways to ring-fluorinated products. In contrast, photocatalytic and dearomatization-based strategies provide elegant, mild, and highly selective methods for functionalizing the alkyl side chain. These protocols serve as a foundational guide for chemists in academic and industrial settings to accelerate the discovery and development of novel fluorinated molecules.
References
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Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9073-9084. [Link]
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Bobbio, C., et al. (2010). Nucleophilic fluorination of pyridine-N-oxides via 2-pyridyltrialkylammonium salts. ResearchGate. [Link]
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Verma, R., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Royal Society of Chemistry. [Link]
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Scott, P. J. H., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]
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Dan, W., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 4858-4861. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Catalysis for Fluorination and Trifluoromethylation. Science. [Link]
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Sanford, M. S., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(6), 715-724. [Link]
-
Wang, Q. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry. [Link]
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Macmillan Group. (n.d.). Transition Metals Mediated Fluorination of Arenes and Heteroarenes. Macmillan Group, Princeton University. [Link]
-
Zhou, G., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. PubMed. [Link]
-
Hartwig, J. F., et al. (2012). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Lectka, T., et al. (2018). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society. [Link]
-
Chiba, S., et al. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]
-
Sheng, J. (2022). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. [Link]
-
Aksenov, A. V., et al. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
-
Srola, B., et al. (2020). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]
-
Yudin, A. K., et al. (2023). Soft Fluorination of 4-Alkylpyridines. PubMed. [Link]
-
Ritter, T., et al. (2012). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. [Link]
-
Gouverneur, V. (2014). Transition metal catalysis and nucleophilic fluorination. Chemical Communications. [Link]
-
Pozo, C., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Wang, F., & Wang, J. (2018). Enantioselective organocatalytic fluorination using organofluoro nucleophiles. Organic & Biomolecular Chemistry. [Link]
-
Britton, R., et al. (2014). A convenient photocatalytic fluorination of unactivated C-H bonds. Angewandte Chemie International Edition. [Link]
-
MacMillan, D. W. C., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group, Princeton University. [Link]
-
Lectka, T., et al. (2015). A photocatalyzed aliphatic fluorination. Chemical Science. [Link]
-
Lovett, G. (2021). Photocatalytic Methods for Fluorination, Cyanation, and Proximity Labeling. Princeton University DataSpace. [Link]
-
Pozo, C., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Scilit. [Link]
-
MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic R-Fluorination of Aldehydes. Macmillan Group, Princeton University. [Link]
-
Fuchigami, T., & Momota, K. (1992). Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF. De Gruyter. [Link]
-
MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic R-Fluorination of Cyclic Ketones. Macmillan Group, Princeton University. [Link]
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Application Note: One-Pot Synthesis of Highly Substituted Pyridines from 4-Ethyl-3-fluoropyridine for Accelerated Drug Discovery
Introduction: The Central Role of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents.[1][2] Its presence in a wide range of biologically active molecules highlights its importance as a versatile intermediate in organic synthesis.[3] The unique ability of the pyridine ring to be functionalized allows medicinal chemists to fine-tune the physicochemical properties of drug candidates, enhancing efficacy, bioavailability, and safety profiles.[1][3] One-pot synthesis methodologies offer significant advantages in the rapid generation of diverse pyridine libraries by minimizing intermediate isolation steps, reducing waste, and improving overall efficiency.[4][5] This application note details a conceptual one-pot protocol for the synthesis of novel substituted pyridines utilizing 4-Ethyl-3-fluoropyridine as a strategic starting material.
The introduction of fluorine into drug molecules can profoundly impact their efficacy, metabolic stability, lipophilicity, and binding affinity.[6][7] this compound, with its distinct substitution pattern, presents a valuable building block for accessing unique chemical space in drug discovery programs. The electron-withdrawing nature of the fluorine atom influences the reactivity of the pyridine ring, particularly for nucleophilic aromatic substitution (SNAr) reactions.[8][9][10] This protocol leverages a sequential nucleophilic addition/oxidation strategy to generate a library of substituted pyridines in a one-pot fashion.
Reaction Principle: A Sequential Nucleophilic Addition and In Situ Oxidation Approach
This protocol is based on the initial nucleophilic addition of an organometallic reagent to the pyridine ring of this compound, followed by an in situ oxidation to restore aromaticity and yield the substituted pyridine product. The regioselectivity of the nucleophilic attack is directed by the electronic and steric influences of the ethyl and fluoro substituents.
The proposed one-pot synthesis involves two key stages:
-
Nucleophilic Addition: An organolithium or Grignard reagent is added to a solution of this compound. The nucleophile is expected to add regioselectively to the C2 or C6 position of the pyridine ring, which is activated towards nucleophilic attack.[8] This step forms a dihydropyridine intermediate.
-
In Situ Oxidation: An oxidizing agent is then introduced directly into the reaction mixture to facilitate the aromatization of the dihydropyridine intermediate, yielding the final substituted pyridine product. This avoids the need for isolation and purification of the potentially unstable dihydropyridine.
This one-pot approach provides a rapid and efficient means to generate a diverse range of substituted pyridines from a common fluorinated precursor.
Visualizing the Workflow: A One-Pot Synthetic Strategy
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Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 4-Ethyl-3-fluoropyridine
Technical Support Center: Synthesis of 4-Ethyl-3-fluoropyridine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common challenges encountered during the synthesis, focusing on the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis Strategy & Reaction Selection
Question 1: What is the most reliable and scalable method for synthesizing this compound?
The most robust and commonly employed strategy is the Directed ortho-Metalation (DoM) of 3-fluoropyridine, followed by an electrophilic quench with an ethylating agent.[1][2][3] The fluorine atom acts as a moderate directing metalation group (DMG), acidifying the C4 proton and directing the lithiation to the desired position.[1][4]
This method is generally preferred over alternatives like Suzuki coupling with a pre-functionalized 4-halopyridine due to the commercial availability and lower cost of the 3-fluoropyridine starting material.[5]
Workflow for Directed ortho-Metalation Strategy:
Caption: Recommended pathway for this compound synthesis.
Section 2: Troubleshooting the Lithiation Step (Directed ortho-Metalation)
Question 2: My lithiation reaction is giving very low yields. What are the most common causes?
Low yields in lithiation reactions are a frequent issue, often stemming from a few critical parameters.[6] The primary culprits are typically related to reaction setup, reagent quality, and temperature control.
Troubleshooting Flowchart for Low Yield:
Caption: Decision tree for troubleshooting low lithiation yields.
In-depth Explanation:
-
Moisture and Air Sensitivity: Organolithium reagents like LDA or n-BuLi are extremely pyrophoric and reactive towards water and oxygen.[7] Trace amounts of moisture will quench the base, immediately reducing your effective stoichiometry and yield. All glassware must be rigorously dried, and the reaction must be conducted under a positive pressure of an inert gas (Argon is preferred over Nitrogen for organolithium chemistry).[6][8]
-
Reagent Potency: The molarity of commercial n-BuLi solutions can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration. Failure to do so is a leading cause of using insufficient base, resulting in incomplete reaction.
-
Temperature Control: The lithiation of 3-fluoropyridine is highly exothermic. The reaction must be maintained at -78 °C (a dry ice/acetone bath is standard). If the temperature rises, two major side reactions can occur:
-
Reaction with Solvent: At temperatures above -70 °C, LDA and n-BuLi can begin to deprotonate the solvent THF, leading to its decomposition.[8]
-
Loss of Regioselectivity & Decomposition: The lithiated pyridine intermediate is thermally unstable.[9] Warming can lead to decomposition or reaction at other positions.[10]
-
Question 3: I'm observing multiple products in my crude NMR. What are the likely side reactions?
The presence of multiple products indicates competing reaction pathways. For this specific synthesis, the most common side reactions are nucleophilic addition of the base and lithiation at an undesired position.
Competing Reaction Pathways:
Caption: Competing pathways in the metalation of 3-fluoropyridine.
In-depth Explanation:
-
Nucleophilic Addition: Pyridine is an electron-deficient ring, making it susceptible to nucleophilic attack, especially at the C2 and C6 positions.[11] While hindered amide bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are primarily basic and less nucleophilic, simpler alkyllithiums like n-BuLi can act as nucleophiles, adding to the C=N bond.[10][12] This is a primary reason why LDA is strongly recommended over n-BuLi for this transformation.[10]
-
Incorrect Regioselectivity: While the fluorine at C3 strongly directs lithiation to C4, the proton at C2 is also acidic.[13] Using a less-hindered base or allowing the temperature to rise can decrease the selectivity of the deprotonation, leading to a mixture of 2-lithiated and 4-lithiated intermediates, and consequently, a mixture of final products.
Section 3: Optimizing Reaction Parameters
This section provides quantitative data to guide your optimization efforts. The choice of base and solvent are the most critical factors influencing yield and purity.
Table 1: Effect of Base on Yield and Selectivity
| Base | Typical Equivalents | Temp (°C) | Expected Yield (4-Ethyl) | Common Side Products | Rationale & Reference |
| LDA | 1.1 - 1.3 | -78 | > 85% | Minimal | Recommended. Bulky, non-nucleophilic base maximizes deprotonation over addition.[10][14] |
| LTMP | 1.1 - 1.3 | -78 | > 80% | Minimal | Excellent alternative to LDA, even more sterically hindered. |
| n-BuLi | 1.1 | -78 | 20 - 50% | 2-Butyl-3-fluoropyridine, Dihydropyridines | Not Recommended. Prone to nucleophilic addition at the C2 position.[10][12] |
| TMPMgCl·LiCl | 1.2 | -25 to 0 | Variable | Potential for C2 metalation | A highly hindered base that can deprotonate pyridines, but selectivity may vary.[4][14] |
Table 2: Solvent and Additive Considerations
| Solvent | Additive | Effect | Rationale & Reference |
| THF | None | Standard. Good for solvating the lithium amide base and intermediate. | Must be rigorously anhydrous. Can be attacked by the base if temperature rises.[8] |
| THF | TMEDA (1.2 eq) | Can accelerate lithiation. | TMEDA breaks down organolithium aggregates, increasing reactivity. May not be necessary with LDA. |
| Diethyl Ether | None | Slower reaction rates. | Less polar than THF, may lead to lower solubility of intermediates and slower deprotonation. |
Section 4: Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Materials & Reagents:
-
3-Fluoropyridine (1.0 eq)
-
Diisopropylamine (1.3 eq), freshly distilled
-
n-Butyllithium (1.2 eq), freshly titrated solution in hexanes
-
Iodoethane (1.5 eq), passed through basic alumina
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
LDA Preparation (in situ):
-
To the reaction flask, add anhydrous THF and freshly distilled diisopropylamine (1.3 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the titrated solution of n-BuLi (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Lithiation of 3-Fluoropyridine:
-
In a separate flame-dried flask, prepare a solution of 3-fluoropyridine (1.0 eq) in anhydrous THF.
-
Add the 3-fluoropyridine solution dropwise to the LDA solution at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The solution may turn a darker color (e.g., orange, brown), indicating the formation of the lithiated species.
-
-
Electrophilic Quench:
-
Slowly add iodoethane (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.
-
References
-
Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(71), 10261-10264. [Link]
-
Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-425. [Link]
- Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Abstract of "Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium".
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Source not specified.
-
Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications, 12(1), 1-8. [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]
-
Mongin, F., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(7), 2349-2361. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
- Lithium Link. (2003). Directed (ortho)
-
Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
Smith, K., & El-Hiti, G. A. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-516. [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction Safety Summary. [Link]
-
Reddit. (2025). Lithiations Not Working. r/Chempros. [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
-
Neumaier, B., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(42), 6961-6964. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(18), 4802-4805. [Link]
-
Ciulli, A., et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 141(3), 1268-1279. [Link]
-
Knochel, P., et al. (2015). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 54(38), 11217-11221. [Link]
-
Armstrong, A., et al. (2007). Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution. Chemical Communications, (23), 2344-2346. [Link]
Sources
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. This compound,(CAS# 137234-73-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. reddit.com [reddit.com]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isolation and characterization of a lithiated pyridine – aggregation in the solid state and in solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. znaturforsch.com [znaturforsch.com]
Common side reactions and byproducts in 4-Ethyl-3-fluoropyridine synthesis
Technical Support Center: 4-Ethyl-3-fluoropyridine Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during the synthesis of this important fluorinated pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. The most common culprits include incomplete reaction, degradation of the product, and the formation of side products. Key areas to investigate are the purity of your starting materials, the efficiency of your fluorination step, and potential side reactions such as over-alkylation or ring opening. Careful control of reaction temperature and ensuring anhydrous conditions are critical.[1]
Q2: I am observing multiple spots on my TLC plate that I can't identify. What are the probable byproducts?
A2: The formation of isomeric byproducts is a significant challenge in pyridine chemistry.[2] Depending on your synthetic route, you may be forming other isomers of ethyl-fluoropyridine. Other possibilities include hydroxypyridine derivatives if moisture is present, or polymerization of the starting material or product.[1][3]
Q3: How can I improve the regioselectivity of my reaction to favor the desired this compound isomer?
A3: Achieving high regioselectivity is paramount. The choice of synthetic strategy plays a crucial role. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the position of the leaving group and the nature of the activating groups on the pyridine ring will direct the incoming nucleophile.[4][5] In other approaches, such as those involving metalation, the choice of base and reaction conditions can dictate the site of functionalization.[6][7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor Regioselectivity in Pyridine Functionalization
Symptom: Formation of a mixture of isomers, primarily undesired 2- and 6-substituted pyridines, leading to difficult purification and low yield of the target molecule.
Root Cause Analysis:
The electronic nature of the pyridine ring inherently favors nucleophilic attack at the C2 and C4 positions.[5] This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. Directing functionalization to the C3 position, especially when a substituent is already present at C4, requires careful strategic planning.
Mitigation Strategies:
-
Strategic Blocking Groups: Employing a removable blocking group at the more reactive positions (C2 and C6) can force the reaction to occur at the desired C3 position.
-
Directed Ortho Metalation (DoM): If your synthesis involves a metalation step, the choice of a directing group can overcome the inherent reactivity of the pyridine ring.
-
Pyridine N-oxide Chemistry: The use of pyridine N-oxides can alter the electronic properties of the ring, sometimes favoring functionalization at different positions compared to the parent pyridine.[2][8]
Experimental Protocol: Improving Regioselectivity via a Blocking Group Strategy
This protocol outlines a general approach and should be adapted to your specific synthetic route.
-
Protect the Reactive Sites: Introduce a sterically bulky blocking group, such as a silyl group, at the C2 and C6 positions of your pyridine precursor.
-
Perform the Desired Functionalization: Carry out the ethylation and fluorination steps on the protected pyridine.
-
Remove the Blocking Group: Deprotect the C2 and C6 positions under mild conditions to yield the desired this compound.
| Step | Reagent | Conditions | Purpose |
| 1 | Bulky Silyl Halide (e.g., TIPS-Cl) | Anhydrous THF, -78 °C to RT | Protection of C2/C6 |
| 2 | Your specific reagents for ethylation and fluorination | Varies | Functionalization at C3/C4 |
| 3 | TBAF or HF-Pyridine | THF, 0 °C to RT | Deprotection |
Issue 2: Formation of Hydroxylated Byproducts
Symptom: Presence of impurities with a higher polarity than the desired product, often identified as hydroxypyridines by mass spectrometry.
Root Cause Analysis:
Fluoropyridines can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[3] The presence of moisture in solvents or reagents is a common cause for the formation of these byproducts.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[1] Flame-drying glassware and running reactions under an inert atmosphere (e.g., argon or nitrogen) are crucial.
-
Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis reactions.
-
Careful Work-up: During the reaction work-up, minimize contact with aqueous acidic or basic solutions, or perform these steps at low temperatures.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and how to troubleshoot them, the following diagrams illustrate key concepts.
Caption: Decision tree for troubleshooting low yields in pyridine synthesis.
References
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.Benchchem.
- Efficient, mild and completely regioselective synthesis of substituted pyridines.Organic & Biomolecular Chemistry.
- Regioselective difunctionalization of pyridines via 3,4-pyridynes.RSC Publishing.
- Practical and Regioselective Synthesis of C4-Alkyl
- Pyridine C(sp 2 )
- Challenges in the functionalization of pyridines.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.CORE.
- Managing exothermic reactions in fluoropyridine synthesis.Benchchem.
- Preparation method of fluoropyridine compounds.
- Functionalization of Pyridines at the C4 Position via Metal
- Preparation method of 2-amino-3-fluoropyridine.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient, mild and completely regioselective synthesis of substituted pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 7. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Ethyl-3-fluoropyridine
Welcome to the dedicated technical support center for the purification of 4-Ethyl-3-fluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the synthesis and purification of this compound. Our goal is to provide you with the expertise and practical solutions needed to achieve high purity for your downstream applications.
Understanding the Molecule: this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of a fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of a molecule. However, the presence of this electronegative atom, along with the ethyl group, introduces unique challenges in its purification.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H8FN | PubChem |
| Molecular Weight | 125.14 g/mol | PubChem |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| Boiling Point | Estimated to be around 150-170 °C at atmospheric pressure | Estimated based on related structures |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) | General chemical principles |
Common Purification Challenges
The primary challenges in purifying this compound often stem from the presence of closely related impurities, which can be difficult to separate due to their similar physical properties. These impurities can arise from the synthetic route employed.
Potential Impurities May Include:
-
Regioisomers: Depending on the synthetic method, other isomers such as 2-Ethyl-3-fluoropyridine or 4-Ethyl-2-fluoropyridine may be formed. These often have very similar boiling points and polarities, making them particularly challenging to separate.
-
Starting Materials: Incomplete reactions can lead to the presence of unreacted starting materials.
-
Dehalogenated Byproducts: Loss of the fluorine atom can result in the formation of 4-ethylpyridine.
-
Over-alkylated or Isomerized Products: Side reactions can sometimes lead to the formation of other alkylated or rearranged pyridine derivatives.
-
Polymeric Materials: Some fluoropyridines can be unstable and prone to polymerization, especially under acidic conditions or upon prolonged heating.
Troubleshooting Guide: Purification of this compound
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your purification process.
Q1: My crude this compound contains an impurity with a very similar retention time in GC/HPLC analysis. How can I improve the separation?
Answer:
Co-eluting impurities are a common problem, especially with isomeric byproducts. Here’s a systematic approach to improving your chromatographic separation:
For Gas Chromatography (GC):
-
Optimize the Temperature Program:
-
Initial Temperature: Start with a lower initial oven temperature to allow for better separation of volatile components.
-
Ramp Rate: Employ a slower temperature ramp (e.g., 2-5 °C/min) to increase the resolution between closely eluting peaks.
-
Isothermal Segments: Introduce isothermal holds at temperatures just below the boiling points of your target compound and the impurity to enhance separation.
-
-
Change the Stationary Phase:
-
If you are using a standard non-polar column (e.g., DB-1, HP-5), switch to a more polar column (e.g., a wax column like DB-WAX or a cyanopropyl column). The different interactions with the stationary phase can significantly alter the elution order and improve separation.
-
For High-Performance Liquid Chromatography (HPLC):
-
Modify the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
pH Control: The pKa of the pyridine nitrogen is a critical factor. Small adjustments to the pH of the aqueous phase with buffers (e.g., phosphate, acetate) can alter the ionization state of your compound and impurities, leading to significant changes in retention.
-
Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
-
Change the Stationary Phase:
-
If you are using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These offer different retention mechanisms that can be beneficial for separating pyridine derivatives.
-
Q2: I am attempting to purify this compound by fractional distillation, but the purity of the collected fractions is not improving significantly. What should I do?
Answer:
Fractional distillation is effective for separating compounds with different boiling points. If you are not achieving the desired purity, consider the following:
-
Assess the Boiling Point Difference:
-
The boiling points of your target compound and the main impurity may be too close for efficient separation with your current setup. A difference of less than 25 °C often requires a highly efficient distillation column.
-
-
Improve Distillation Column Efficiency:
-
Column Length and Packing: Use a longer fractionating column packed with a high-surface-area material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates and enhances separation efficiency.
-
Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensed vapor to the column, which allows for more equilibration cycles and better separation. This is controlled by the rate of distillate collection.
-
Insulation: Properly insulate the distillation column to maintain a consistent temperature gradient.
-
-
Consider Vacuum Distillation:
-
Lowering the pressure will reduce the boiling points of your compounds. This can sometimes increase the boiling point difference between your product and impurities. It also minimizes the risk of thermal degradation.
-
Q3: I am trying to purify this compound by crystallization, but it either oils out or the crystals are of low purity. What are the key factors to consider?
Answer:
Crystallization is a powerful purification technique, but it requires careful optimization.
-
Solvent Selection is Crucial:
-
The ideal solvent system is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should either be highly soluble or insoluble at all temperatures.
-
Single Solvent System: Test a range of solvents with varying polarities (e.g., hexanes, heptane, toluene, ethyl acetate, isopropanol).
-
Two-Solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. A common combination for compounds like this is ethyl acetate/hexanes or dichloromethane/hexanes.
-
-
Control the Cooling Rate:
-
Rapid cooling often leads to the formation of small, impure crystals or causes the compound to "oil out." Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
-
Seeding:
-
If crystallization is slow to initiate, add a small seed crystal of the pure compound to induce crystallization.
-
-
Purity of the Crude Material:
-
If the crude material is highly impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting crystallization.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the purity of this compound during purification?
A: A combination of techniques is recommended for robust purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. It provides both retention time data and mass spectral information, which can help in identifying unknown byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a versatile technique for purity determination, especially for less volatile or thermally sensitive impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are invaluable for confirming the structure of your purified product and for detecting impurities that may not be visible by other techniques. 19F NMR is particularly useful for identifying any fluorine-containing impurities.
Q: My purified this compound is a yellow or brown liquid. What causes this discoloration and how can I remove it?
A: Discoloration is often due to the presence of small amounts of polymeric or oxidized impurities.
-
Activated Carbon Treatment: Dissolving the compound in a suitable solvent and stirring with a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration.
-
Distillation: Careful distillation, particularly under reduced pressure, can separate the colorless product from non-volatile colored impurities.
-
Silica Gel Chromatography: Passing the material through a short plug of silica gel can also be effective at removing polar, colored impurities.
Q: How should I store purified this compound?
A: To maintain its purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be stored in a cool, dark place to minimize degradation.
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography (GC) for Purity Assessment
This protocol provides a starting point for developing a GC method to assess the purity of this compound.
-
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like a DB-WAX.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of your this compound sample in a high-purity solvent like dichloromethane or ethyl acetate.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (for FID)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks. If using GC-MS, identify impurities by comparing their mass spectra to a library.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.
-
Slurry Preparation:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate).
-
Pack a glass column with the silica gel slurry.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder with your compound adsorbed onto the silica.
-
Carefully load this dry powder onto the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 98:2 Hexane/Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane/Ethyl Acetate) to elute your product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC) or GC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing Purification Workflows
Logical Flow for Troubleshooting Chromatographic Separations
Caption: A troubleshooting workflow for chromatographic purification.
Decision Tree for Choosing a Purification Method
Caption: A decision tree to guide the choice of purification method.
References
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL not available)
-
PubChem. This compound. [Link]
-
PubChem. 4-Ethylpyridine. [Link]
-
Fractional distillation. Wikipedia. [Link]
-
Fractional distillation. Royal Society of Chemistry. [Link]
-
5.3: Fractional Distillation. Chemistry LibreTexts. [Link]
-
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]
Technical Support Center: Regioselective Functionalization of 4-Ethyl-3-fluoropyridine
Welcome to the technical support center for the regioselective functionalization of 4-Ethyl-3-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. The introduction of a fluorine atom to the pyridine ring can significantly enhance the pharmacological properties of a molecule, but it also complicates synthetic strategies by influencing the electronics and acidity of adjacent protons.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the complexities of C-H functionalization on the this compound scaffold, particularly via directed ortho-metalation (DoM).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.
Question 1: My directed ortho-metalation (DoM) of this compound is giving me a mixture of C-2 and C-6 lithiated species. How can I improve selectivity for the C-2 position?
Answer: This is the most common challenge. The fluorine atom at C-3 is a moderate ortho-directing group (DMG), acidifying the protons at C-2 and C-4.[2] The pyridine nitrogen also activates adjacent protons. However, the C-4 position is blocked by the ethyl group, leaving a competition between C-2 and C-6. The C-2 proton is generally more acidic due to the synergistic electron-withdrawing effects of both the fluorine and the ring nitrogen. The C-6 proton's acidity is primarily influenced by the ring nitrogen.
Several factors govern this selectivity:
-
Choice of Base: The steric bulk of the lithium amide base is critical.
-
Lithium diisopropylamide (LDA) is often the base of choice. Its bulkiness can disfavor deprotonation at the more sterically hindered C-2 position, which is flanked by both the fluorine and the ethyl group (at C-4). However, its strong basicity is necessary for efficient deprotonation.[3]
-
Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is even bulkier than LDA. Using LTMP can sometimes increase selectivity for the less hindered C-6 position, which might be undesirable if C-2 is the target.[3]
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) are often too reactive and can lead to nucleophilic addition to the pyridine ring, rather than clean deprotonation, especially at temperatures above -78 °C.[3][4]
-
-
Temperature Control: Lithiation reactions are exquisitely sensitive to temperature.
-
Maintain a stringent temperature of -78 °C (a dry ice/acetone bath is standard). Even a slight increase in temperature can decrease the kinetic selectivity, leading to scrambling and a mixture of regioisomers. The C-2 lithiated species may be the kinetic product, but it can equilibrate to a thermodynamic mixture at higher temperatures.
-
-
Solvent and Additives:
-
Tetrahydrofuran (THF) is the standard solvent. Its ability to solvate the lithium cation is crucial for the reaction.
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a common additive that can break up alkyllithium aggregates, increasing the effective basicity of the reagent.[5] This can sometimes accelerate the desired deprotonation relative to side reactions. However, in some cases, it can alter the regioselectivity, and its effect should be evaluated empirically.
-
Troubleshooting Workflow:
Sources
Stability issues of 4-Ethyl-3-fluoropyridine under acidic or basic conditions.
Welcome to the technical resource center for 4-Ethyl-3-fluoropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this fluorinated pyridine derivative. By understanding the underlying chemical principles, you can mitigate degradation, ensure the integrity of your experimental results, and optimize your synthetic and analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for this compound?
This compound possesses two key structural features that dictate its stability: the basic pyridine nitrogen and the carbon-fluorine bond on an electron-deficient ring. The primary concerns are:
-
Acid-Catalyzed Degradation: The pyridine nitrogen can be protonated by acids, which significantly activates the ring towards nucleophilic attack. This can lead to hydrolysis or reactions with other nucleophiles present in the medium. Analogous compounds like 4-fluoropyridine are known to be unstable in aqueous acid, undergoing a rapid transformation.[1][2][3]
-
Nucleophilic Substitution under Basic Conditions: While the fluorine at the 3-position is less labile than at the 2- or 4-positions, it can still be displaced by strong nucleophiles under forcing conditions (e.g., high temperature, strong base).[4][5] This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Incompatibility with Strong Oxidizers: Like most organic compounds, it is incompatible with strong oxidizing agents.[6]
Q2: Is this compound more susceptible to degradation under acidic or basic conditions?
Based on the chemistry of analogous fluoropyridines, This compound is predicted to be significantly more susceptible to degradation under acidic conditions , especially in the presence of a nucleophile like water. The protonation of the ring nitrogen dramatically lowers the energy barrier for nucleophilic attack. While degradation can occur under basic conditions, it typically requires stronger nucleophiles and/or higher temperatures compared to the acid-catalyzed pathways.[1][4]
Q3: What are the likely degradation products?
-
Under Acidic/Aqueous Conditions: The most probable degradation product is 4-Ethyl-3-hydroxypyridine , resulting from the hydrolysis of the C-F bond. In a reaction analogous to that of 4-fluoropyridine, dimerization or polymerization initiated by the attack of one pyridine molecule on another (activated by protonation) could also occur.[1][3]
-
Under Basic/Nucleophilic Conditions: The product will depend on the nucleophile used. For example, using sodium methoxide would likely yield 4-Ethyl-3-methoxypyridine . Using aqueous hydroxide would lead to 4-Ethyl-3-hydroxypyridine .
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during synthesis, workup, purification, or storage.
Issue 1: My reaction yield is low, and I see multiple unknown impurities after an acidic workup.
-
Probable Cause: You are likely observing acid-catalyzed degradation of your product during the workup. When you add aqueous acid (e.g., 1M HCl) to neutralize a basic reaction mixture or to perform an extraction, the pyridine nitrogen is protonated, making the molecule highly water-soluble and activating the C-F bond for hydrolysis.
-
Solution: Employ a Milder Workup Protocol
-
Avoid Strong Acids: Instead of using HCl or H₂SO₄, perform a quench with a saturated aqueous solution of a milder acid or salt, such as ammonium chloride (NH₄Cl).
-
Use a Biphasic Buffer System: Neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution. This will keep the pH in the slightly basic to neutral range (pH 7-8.5), where the pyridine nitrogen is largely unprotonated and the compound is less water-soluble and more stable.
-
Minimize Contact Time: Perform extractions quickly and avoid letting your product sit in an acidic aqueous phase for extended periods.
-
Temperature Control: Perform the workup at a low temperature (0-5 °C) to slow the rate of potential degradation reactions.
-
Issue 2: The compound appears to degrade during silica gel chromatography.
-
Probable Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic surface can catalyze the degradation of acid-sensitive compounds like this compound, leading to streaking on the TLC plate and poor recovery from the column.
-
Solution: Deactivate the Silica Gel
-
Pre-treatment with a Base: Prepare a slurry of the silica gel in your desired eluent (e.g., Hexane/Ethyl Acetate) and add 1% triethylamine (Et₃N) or another volatile base by volume.
-
Pack and Flush: Pack the column with this slurry and flush with 2-3 column volumes of the eluent containing 1% Et₃N to ensure the entire stationary phase is neutralized.
-
Run the Column: Load your compound and run the chromatography using an eluent that continues to contain a small amount (0.1-1%) of triethylamine to maintain the neutral environment.
-
Issue 3: I am attempting an SNAr reaction with a nucleophile, but the reaction is slow or fails.
-
Probable Cause: Nucleophilic aromatic substitution at the 3-position of a pyridine ring is inherently slower than at the 2- or 4-positions.[4] This is because the negative charge of the intermediate (the Meisenheimer complex) cannot be effectively delocalized onto the electronegative ring nitrogen. Your reaction conditions may not be sufficiently forcing.
-
Solution: Optimize Reaction Conditions
-
Solvent Choice: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents are effective at solvating the cation of your nucleophilic salt but do not strongly solvate the anion, increasing its nucleophilicity.[4]
-
Increase Temperature: Many SNAr reactions on less activated rings require elevated temperatures (e.g., 80-150 °C).[4] Consider using microwave irradiation to safely and rapidly achieve higher temperatures and accelerate the reaction.
-
Base and Nucleophile Strength: If using a neutral nucleophile like an alcohol or amine, ensure you are using a strong enough base (e.g., NaH, K₂CO₃) to fully deprotonate it and generate a potent anionic nucleophile.[4]
-
Workflow & Protocol Recommendations
Protocol 1: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of harsh conditions to identify potential degradants and establish stability-indicating analytical methods.[7][8]
Objective: To generate ~5-20% degradation of this compound under various stress conditions.[9]
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: [10]
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M HCl. Heat at 60 °C.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M NaOH. Keep at room temperature.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60 °C.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions).
-
-
Time Points: Withdraw aliquots at intervals (e.g., 2, 4, 8, 24, 48 hours).
-
Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile the degradation products.
Diagram: Troubleshooting Logic for Stability Issues
The following diagram outlines a decision-making process for troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting decision tree for this compound.
Data Summary Table: Recommended Handling & Storage
| Parameter | Recommendation | Rationale |
| pH Environment | Neutral to slightly basic (pH 7-9) | Avoids protonation of the pyridine nitrogen, which activates the molecule to nucleophilic attack and hydrolysis.[1][2] |
| Solvents | Aprotic solvents (Toluene, DCM, THF, Ethyl Acetate) | Prevents potential solvolysis/hydrolysis reactions. Stable in common organic solvents.[6] |
| Incompatible Reagents | Strong mineral acids (HCl, H₂SO₄), strong oxidizing agents, water (for long-term storage). | Strong acids can catalyze rapid degradation.[1][6] |
| Short-Term Storage | Store in a tightly sealed container under an inert atmosphere (N₂ or Ar) at 2-8 °C. | Minimizes exposure to atmospheric moisture and acidic gases (CO₂).[6] |
| Long-Term Storage | Store as a solid in a tightly sealed container under an inert atmosphere at -20 °C. | Low temperature and exclusion of air/moisture ensure maximum long-term stability. |
References
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine.
- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009).
- Benchchem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health.
- ChemicalBook. 3-Fluoropyridine(372-47-4).
- ResearchGate. (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- Hartwig, J. F., et al. (2014). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society.
- Alsante, K. M., et al. (2014). "Development of forced degradation and stability indicating studies of drugs—A review". National Institutes of Health.
- Shinde, S. L., et al. (2016). "Forced Degradation Studies". MedCrave online.
- Sigma-Aldrich. 3-Fluoropyridine 99 372-47-4.
- Roge, A. B., et al. (2014). "Forced Degradation Study: An Important Tool in Drug Development". Asian Journal of Research in Chemistry.
- Desai, P. B. (1973). "Preparation and Stability of 4-Fluoropyridine". RSC Publishing.
- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health.
- Brümmer, H. (2011). "HOW TO APPROACH A FORCED DEGRADATION STUDY". SGS Life Science Services.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- Wikipedia. Pyridine.
- Fisher Scientific. SAFETY DATA SHEET. (2013).
- Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.
- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
Sources
- 1. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Fluoropyridine(372-47-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. sgs.com [sgs.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analytical Method Development for Impurity Profiling of 4-Ethyl-3-fluoropyridine
Introduction: Welcome to the technical support center for the analytical method development and impurity profiling of 4-Ethyl-3-fluoropyridine. As a substituted pyridine, this compound is a crucial building block in pharmaceutical synthesis.[1] Ensuring its purity is paramount for the safety, efficacy, and stability of any resulting active pharmaceutical ingredient (API).[2][3] This guide provides in-depth, field-proven insights into developing robust analytical methods, troubleshooting common experimental issues, and adhering to global regulatory standards.
Impurity profiling is the process of detecting, identifying, and quantifying all potential impurities in a drug substance.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines, primarily ICH Q3A(R2), which sets thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6] This document is structured to serve as a practical resource for researchers and drug development professionals, translating complex regulatory requirements into actionable laboratory protocols and solutions.
Diagram: General Impurity Profiling Workflow
Caption: A systematic workflow for impurity profiling from initial assessment to final validation.
Frequently Asked Questions (FAQs)
Q1: Why is impurity profiling for a substance like this compound so critical? A1: Impurity profiling is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[3] Even trace amounts of impurities can have unintended pharmacological or toxicological effects.[4] For a starting material like this compound, impurities can carry through the synthesis to the final API or even catalyze undesirable side reactions. Regulatory agencies worldwide, guided by documents like ICH Q3A, mandate rigorous impurity control.[2][5]
Q2: What are the typical types of impurities I should expect for this compound? A2: Based on its structure and general synthetic pathways for pyridine derivatives, you should anticipate several classes of organic impurities:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
By-products: Formed from competing or consecutive reactions during synthesis.
-
Intermediates: Compounds that are part of the reaction sequence but have not fully converted to the final product.
-
Reagents and Catalysts: Residual chemicals used to facilitate the reaction.[3]
-
Degradation Products: Formed during manufacturing or storage due to exposure to heat, light, water, or oxygen.[7]
Q3: What are the regulatory thresholds for impurities I need to be aware of? A3: The ICH Q3A(R2) guideline provides a framework based on the Maximum Daily Dose (MDD) of the final drug product. While this compound is an intermediate, these thresholds are the ultimate target for the final API.
| Threshold | MDD ≤ 2 g/day | MDD > 2 g/day | Purpose |
| Reporting | ≥ 0.05% | ≥ 0.03% | The level at which an impurity must be reported in a regulatory submission.[2] |
| Identification | ≥ 0.10% or 1.0 mg/day TDI, whichever is lower | ≥ 0.05% | The level above which the structure of an impurity must be determined.[2][3] |
| Qualification | ≥ 0.15% or 1.0 mg/day TDI, whichever is lower | ≥ 0.05% | The level above which an impurity must be assessed for its biological safety.[6] |
| TDI = Total Daily Intake |
Q4: Which analytical technique is the best starting point for impurity profiling? A4: For non-volatile organic impurities, which constitute the majority of process-related and degradation impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is the gold standard and the recommended starting point.[8][9] For volatile impurities or residual solvents, Gas Chromatography (GC) , often with a mass spectrometry (MS) detector, is the preferred method.[8][10]
Troubleshooting Guide: HPLC/UPLC Method Development
This section addresses common problems encountered during the development of a stability-indicating HPLC method for this compound and its impurities.
Q5: My primary peak for this compound is tailing. What are the causes and how can I fix it? A5: Peak tailing is a common issue that compromises quantification and resolution.[11] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Potential Causes:
-
Silanol Interactions: The basic nitrogen on the pyridine ring can interact strongly with acidic residual silanol groups on the silica-based C18 column.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[12]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Degradation: An old or poorly maintained column can lose its performance.[13]
-
System Dead Volume: Excessive tubing length or improper fitting connections can contribute to peak broadening.[14]
-
-
Solutions (Step-by-Step):
-
Address Silanol Interactions:
-
Lower Mobile Phase pH: Add an acidic modifier like formic acid or phosphoric acid (e.g., 0.1%) to the mobile phase to protonate the pyridine nitrogen. This reduces its interaction with silanols.
-
Add a Competing Base: Incorporate a small amount of a competing base like triethylamine (TEA) into the mobile phase to occupy the active silanol sites.
-
Use a Modern Column: Employ a column with end-capping technology or a hybrid particle base (e.g., Bidentate C18, Phenyl-Hexyl) designed to minimize silanol activity.
-
-
Check for Overload: Reduce the injection concentration by 5-10 times and re-inject. If the peak shape improves, overload was the issue.
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[15]
-
Evaluate Column Health: Test the column with a standard compound to check its efficiency. If it has degraded, replace it.[13]
-
Q6: I am seeing unexpected "ghost" peaks in my chromatogram, especially in blank runs. What are they and how do I get rid of them? A6: Ghost peaks are extraneous peaks that are not related to the injected sample.[14] They are often caused by contamination or carryover.
-
Potential Causes:
-
Contaminated Mobile Phase: Using impure solvents, buffers that support microbial growth, or expired reagents.[14]
-
Sample Carryover: Residue from a previous, more concentrated injection sticking to the injector needle, valve, or column.[14]
-
System Contamination: Buildup of non-volatile material in the guard column, inline filter, or column frit.
-
Leaching from Vials/Caps: Plasticizers or other compounds leaching from sample vials or septa.
-
-
Solutions (Step-by-Step):
-
Isolate the Source:
-
Run a blank gradient with no injection. If the peak is present, the source is likely the mobile phase or the system itself.
-
If the peak only appears after a sample injection, it is likely carryover.
-
-
Eliminate Contamination:
-
Minimize Carryover:
-
Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent.[14]
-
If possible, arrange your injection sequence from low to high concentration samples.
-
-
Q7: My retention times are shifting between injections. How can I improve reproducibility? A7: Retention time shifts can invalidate your method and make peak identification unreliable.[13]
-
Potential Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection.
-
Pump Malfunction or Leaks: Inconsistent flow rate due to worn pump seals, leaks in the fittings, or air bubbles in the pump head.[11][13]
-
Mobile Phase Composition Change: Evaporation of the more volatile organic component or inconsistent preparation of the mobile phase.[15]
-
Temperature Fluctuations: Changes in ambient laboratory temperature affecting solvent viscosity and column chemistry.[13][15]
-
-
Solutions (Step-by-Step):
-
Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection.
-
Inspect the Pumping System:
-
Control Mobile Phase: Keep solvent reservoirs covered to minimize evaporation.[15] Use a calibrated pH meter and precise volumetric measurements when preparing buffers.
-
Use a Column Oven: Maintain a constant and stable column temperature using a thermostatically controlled column compartment to eliminate thermal mismatch.[13]
-
Diagram: Troubleshooting HPLC Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing in HPLC.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and to demonstrate the specificity and stability-indicating capability of the analytical method.[16] The goal is to achieve 5-20% degradation of the parent compound.[17]
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Class A volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in methanol.[17]
-
Control Sample: Dilute the stock solution with a 50:50 mixture of water and methanol to a final concentration of ~0.1 mg/mL. This is your unstressed control.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.[17]
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.[18]
-
Dilute to the target concentration.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder and dilute to the target concentration.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber.
-
The exposure should be no less than 1.2 million lux hours and 200 watt-hours/m² of UV light, as per ICH Q1B guidelines.[17]
-
Prepare a control sample wrapped in aluminum foil to serve as a dark control.
-
-
Analysis: Analyze all stressed samples and the control sample by your developed HPLC method. Evaluate the chromatograms for new peaks (degradation products) and the decrease in the main peak area.
Protocol 2: Generic RP-HPLC Method Development Starting Point
Objective: To establish initial chromatographic conditions for separating this compound from its potential impurities.
| Parameter | Recommended Starting Condition | Rationale/Comments |
| Column | C18, 100 x 4.6 mm, 2.7 µm (or similar dimensions) | A C18 column is a versatile and robust starting point for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid suppresses silanol interactions and ensures the pyridine is protonated for better peak shape.[19] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B over 20 minutes | A broad screening gradient helps to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven provides stable retention times.[15] |
| Injection Volume | 5 µL | A small volume minimizes the risk of column overload. |
| Detection | UV Diode Array Detector (DAD) at 260 nm | Pyridine derivatives typically have a UV absorbance around 250-270 nm. A DAD allows for peak purity analysis. |
| Sample Preparation | Dissolve in 50:50 Water:Acetonitrile at 0.1 mg/mL | A solvent compatible with the mobile phase. |
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
-
Journal of Current Trends in Pharmaceutical Research and Development. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]
-
Labcompare. (2024). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Institutes of Health. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]
-
Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Retrieved from [Link]
-
Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
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LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
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ResearchGate. (2023). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
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PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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IJCRT.org. (2023). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
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Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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ResearchGate. (2017). (PDF) Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Retrieved from [Link]
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Technical Support Center: Strategies to Minimize Isomeric Impurity Formation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for minimizing and controlling isomeric impurities in your experiments. Here, we move beyond simple protocols to explain the fundamental principles behind experimental choices, empowering you to troubleshoot and optimize your synthetic and purification processes effectively.
Frequently Asked Questions (FAQs): A Proactive Approach to Isomer Control
This section addresses common questions encountered during chemical synthesis and development, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the primary sources of isomeric impurities in my reaction?
A: Isomeric impurities can arise from several sources throughout the synthetic process. The most common culprits include:
-
Non-selective reactions: The reaction conditions may not sufficiently favor the formation of the desired isomer over others. This is often an issue of kinetic versus thermodynamic control.
-
Isomerization of starting materials or products: The starting material may contain isomeric impurities, or the desired product might isomerize under the reaction or work-up conditions.
-
Racemization: Chiral centers can lose their stereochemical integrity through various mechanisms, leading to the formation of enantiomers.
-
Incomplete resolution: During the separation of a racemic mixture, the chosen method may not be efficient enough to completely remove the unwanted enantiomer.
Q2: When should I be most concerned about isomeric impurities?
A: In the context of drug development, controlling isomeric impurities is critical from the early stages. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have stringent guidelines on the characterization and control of stereoisomers.[1][2][3] Different isomers of a drug can have vastly different pharmacological and toxicological profiles.[4][5] Therefore, early and rigorous control is essential to ensure the safety and efficacy of the final drug product.
Q3: What is the fundamental difference between kinetic and thermodynamic control, and how can I use this to my advantage?
A: Understanding the principles of kinetic and thermodynamic control is fundamental to directing a reaction towards the desired isomeric product.[6][7][8]
-
Kinetic Control: This regime favors the product that is formed the fastest, i.e., the one with the lowest activation energy.[8][9] Kinetic control is typically achieved under milder conditions, such as lower temperatures and shorter reaction times, which prevent the system from reaching equilibrium.[6][7]
-
Thermodynamic Control: This favors the most stable product, the one with the lowest overall Gibbs free energy.[8][9] Thermodynamic control is established under more vigorous conditions, like higher temperatures and longer reaction times, allowing the reaction to equilibrate and form the most stable isomer.[6][7]
By manipulating reaction conditions, you can selectively favor one pathway over the other to maximize the yield of your desired isomer.[8]
Troubleshooting Guide: Synthetic Strategies to Minimize Isomer Formation
This section provides detailed troubleshooting for common issues encountered during synthesis that lead to the formation of isomeric impurities.
Issue 1: My reaction produces a mixture of diastereomers with low selectivity.
Low diastereoselectivity is a common challenge, especially when creating new stereocenters. Here’s a systematic approach to improving it.
Troubleshooting Workflow for Low Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Protocols and Explanations:
-
Protocol 1: Temperature and Time Study for Kinetic vs. Thermodynamic Control
-
Set up a series of parallel reactions.
-
For Kinetic Control: Run reactions at a low temperature (e.g., -78 °C, 0 °C) and monitor closely, quenching the reaction at various early time points.
-
For Thermodynamic Control: Run reactions at a higher temperature (e.g., room temperature, reflux) for an extended period to allow for equilibrium to be reached.[7]
-
Analyze the isomeric ratio for each condition to determine which favors your desired product.
-
-
Expert Insight: The Role of Chiral Auxiliaries and Catalysts Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[10] For instance, Ellman's chiral tert-butanesulfinamide is highly effective for the stereoselective synthesis of chiral amines.[11] Enantioselective catalysis, on the other hand, uses a substoichiometric amount of a chiral catalyst to favor the formation of one enantiomer over the other.[12][13] Organocatalysis, which uses small organic molecules as catalysts, is an increasingly popular and environmentally friendly approach.[12]
-
Solvent Effects on Isomer Formation The choice of solvent can have a profound impact on the stereochemical outcome of a reaction. Solvents can influence the stability of transition states and intermediates, thereby altering the energy difference between diastereomeric pathways.[14][15][16] For example, a study on diketopiperazine formation showed that the reaction rate increases with decreasing solvent polarity.[15] A systematic solvent screen is a valuable tool for optimizing diastereoselectivity.
-
Strategic Use of Protecting Groups Protecting groups are used to temporarily mask a functional group to prevent it from reacting.[17][18][19] Beyond this primary role, the steric bulk of a protecting group can be strategically employed to block one face of a molecule, thereby directing an incoming reagent to the opposite face and enhancing stereoselectivity.[20]
Issue 2: My reaction is producing a racemic mixture instead of a single enantiomer.
The goal of asymmetric synthesis is to produce a single enantiomer.[10] If you are obtaining a racemic or near-racemic mixture, it indicates a lack of effective asymmetric induction.
Strategies for Enantioselective Synthesis:
-
Enantioselective Catalysis: This is a powerful method that utilizes a chiral catalyst to create a chiral product from an achiral starting material.[12][21] The catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other.[12]
-
Chiral Auxiliaries: As mentioned previously, these can be used to control the formation of new stereocenters with a high degree of predictability.[10]
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials.[10]
Protocol 2: Screening for Enantioselective Catalysts
-
Identify a class of catalysts known to be effective for your reaction type (e.g., chiral phosphine ligands for asymmetric hydrogenation).
-
Set up small-scale parallel reactions with a selection of catalysts from that class.
-
Ensure reaction conditions are optimized for catalysis (e.g., inert atmosphere, pure reagents and solvents).
-
Analyze the enantiomeric excess (e.e.) of the product for each catalyst using a suitable chiral analytical method (e.g., chiral HPLC).
-
Select the catalyst that provides the highest e.e. for further optimization.
Troubleshooting Guide: Purification and Analysis of Isomers
Even with an optimized synthesis, some level of isomeric impurity is often unavoidable. Effective purification and accurate analysis are therefore critical.
Issue 3: I am unable to separate isomeric impurities using standard chromatography.
Isomers, particularly enantiomers, often have very similar physical properties, making them difficult to separate by standard chromatographic techniques.[]
Troubleshooting Workflow for Isomer Separation:
Caption: Decision workflow for troubleshooting isomer separation.
Detailed Protocols and Explanations:
-
Chiral Chromatography: This is the most direct and widely used method for separating enantiomers.[1][23] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[][24]
Chiral Stationary Phase (CSP) Type Common Applications Separation Principle Polysaccharide-based (e.g., amylose, cellulose) Broad applicability for a wide range of compounds.[4] Hydrogen bonding, dipole-dipole interactions, and inclusion complex formation within the chiral polymer grooves. Pirkle-type (brush-type) Good for compounds with π-acidic or π-basic groups. π-π interactions, hydrogen bonding, and dipole stacking. Macrocyclic glycopeptide-based Separation of amino acids and other polar compounds. Inclusion complexation, hydrogen bonding, and ionic interactions. Cyclodextrin-based Good for compounds that can fit into the cyclodextrin cavity. Formation of inclusion complexes with different stabilities for each enantiomer. -
Protocol 3: Chiral Method Development Screen
-
Select a few different polysaccharide-based CSPs, as they are the most versatile.[4]
-
Screen each column under normal phase, reversed-phase, and polar organic mobile phase conditions.[4]
-
For each condition, analyze a standard of your isomeric mixture.
-
Identify the column and mobile phase combination that provides the best resolution.
-
Fine-tune the separation by adjusting the mobile phase composition, temperature, and flow rate.[4]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC.[] It uses a supercritical fluid, typically carbon dioxide, as the mobile phase.
-
Indirect Separation via Derivatization: If direct chiral chromatography is unsuccessful, an alternative is to react the enantiomeric mixture with a chiral derivatizing reagent.[] This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column.[1][]
Issue 4: I am having difficulty accurately quantifying the isomeric impurities.
Accurate quantification is essential for process control and regulatory compliance.
Key Analytical Techniques for Isomer Quantification:
-
Chromatographic Techniques (HPLC, GC, SFC): When coupled with appropriate detectors (e.g., UV, MS), these methods are the workhorses for quantifying isomeric purity.[25][26] Method validation is crucial to ensure accuracy, precision, and linearity.[27]
-
Mass Spectrometry (MS): While MS alone cannot typically distinguish between isomers, when coupled with a separation technique like LC or GC (LC-MS, GC-MS), it provides excellent sensitivity and selectivity for quantification.[23][27][28]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the ratio of isomers, particularly diastereomers, as they will have distinct spectra. For enantiomers, chiral shift reagents can be used to induce chemical shift differences between the enantiomers, allowing for their quantification.[26]
Expert Insight: Regulatory Expectations
Regulatory agencies like the FDA and international bodies guided by the International Council for Harmonisation (ICH) require that the stereoisomeric composition of a drug substance be well-defined.[2][27] This includes the use of validated, stereospecific analytical methods to ensure identity, purity, and quality.[2] It is recommended to develop these chiral analytical methods early in the drug development process.[3]
By systematically applying these synthetic, purification, and analytical strategies, you can effectively troubleshoot and minimize the formation of isomeric impurities, leading to higher quality materials and more robust and reliable experimental outcomes.
References
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- Suna, E. Group. Diastereoselective synthesis using chiral auxiliary.
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- Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
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- Aquigen Bio Sciences. (n.d.).
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- Chemistry LibreTexts. (2023).
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Validation & Comparative
A Senior Application Scientist's Guide to 4-Ethyl-3-fluoropyridine: A Comparative Analysis for Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of available scaffolds, fluorinated pyridines have emerged as privileged motifs due to their ability to impart desirable physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of 4-Ethyl-3-fluoropyridine with other key fluorinated pyridine building blocks, offering insights into its reactivity, potential applications, and practical considerations for its use in synthesis, supported by established chemical principles and experimental data from related systems.
The Strategic Advantage of Fluorine in Pyridine Scaffolds
The introduction of fluorine into a pyridine ring is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1][2] Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets.[3][4] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often enhancing a drug candidate's pharmacokinetic profile.[5] The strategic placement of fluorine can also modulate lipophilicity, which is crucial for membrane permeability and overall bioavailability.[6]
This compound: A Unique Building Block
This compound is a distinct building block that combines the electronic effects of a fluorine atom at the 3-position with the steric and electronic influence of an ethyl group at the 4-position. This substitution pattern offers a unique combination of properties that can be leveraged in drug design.
Physicochemical Properties
Table 1: Comparison of Calculated and Experimental Physicochemical Properties of Selected Pyridine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Experimental pKa (Conjugate Acid) |
| This compound | C7H8FN | 125.14 | 1.7[7] | Estimated ~4.5-5.0* |
| 3-Fluoropyridine | C5H4FN | 97.09 | 0.8 | 2.97 |
| 4-Ethylpyridine | C7H9N | 107.15 | 1.6 | 6.02 |
| Pyridine | C5H5N | 79.10 | 0.7 | 5.25 |
*Estimated based on theoretical calculations and the electronic effects of the substituents.[2][5]
Comparative Reactivity in Key Synthetic Transformations
The utility of a building block is defined by its performance in key chemical reactions. Here, we compare the expected reactivity of this compound with other fluorinated pyridine isomers in three critical transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[8] For 3-halopyridines, this reaction is a reliable method for introducing aryl or heteroaryl substituents. The reactivity of this compound in a Suzuki coupling would necessitate its conversion to a 3-bromo or 3-iodo derivative, as the C-F bond is generally unreactive under these conditions.
Logical Flow for Suzuki-Miyaura Coupling
Caption: Synthetic route to arylated 4-Ethyl-3-fluoropyridines via halogenation and subsequent Suzuki-Miyaura coupling.
In a comparative context, the electronic nature of the pyridine ring influences the rate of oxidative addition of the palladium catalyst to the C-X bond. For a hypothetical 3-bromo-4-ethyl-5-fluoropyridine, the electron-withdrawing fluorine atom would likely enhance the rate of oxidative addition compared to a non-fluorinated analog.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative
This protocol is adapted from established methods for the Suzuki coupling of 3-halopyridines and should be optimized for specific substrates.[1][9]
Materials:
-
3-Bromo-4-ethyl-5-fluoropyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos or XPhos (4-10 mol%)
-
K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk tube, add the 3-bromo-4-ethyl-5-fluoropyridine, arylboronic acid, base, palladium catalyst, and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[3][10] Similar to the Suzuki coupling, this reaction would be performed on a halogenated derivative of this compound. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands generally being the most effective.[11]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 3-Bromopyridine Derivative
This protocol is based on general procedures for the amination of bromopyridines.[6]
Materials:
-
3-Bromo-4-ethyl-5-fluoropyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-3 mol%)
-
Xantphos or RuPhos (2-6 mol%)
-
NaOtBu or K₂CO₃ (1.5-2.5 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the solvent, followed by the 3-bromopyridine derivative and the amine.
-
Seal the tube and heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of fluoropyridines in SNAr reactions is highly dependent on the position of the fluorine atom. In general, nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[7] Attack at the 3-position is significantly less favorable.
For this compound, direct SNAr at the C-F bond is expected to be challenging. However, if a good leaving group (e.g., nitro) were present at the 2- or 6-position, the fluorine at the 3-position would act as an activating group through its inductive electron withdrawal.
Comparative Reactivity of Fluoropyridine Isomers in SNAr
| Isomer | Position of Fluorine | Expected SNAr Reactivity | Rationale |
| 2-Fluoropyridine | 2 | High | F is at an activated position, and the negative charge of the Meisenheimer intermediate is stabilized by the ring nitrogen. |
| 3-Fluoropyridine | 3 | Low | F is at a non-activated position; the intermediate is less stabilized. |
| 4-Fluoropyridine | 4 | High | F is at an activated position, and the intermediate is well-stabilized by the ring nitrogen. |
Applications in Drug Discovery
While specific examples of marketed drugs containing the this compound scaffold are not prominent, its structural motifs are relevant to several therapeutic areas. The 3-fluoropyridine core is present in a number of bioactive molecules.[12][13] The ethyl group can provide beneficial hydrophobic interactions within a protein binding pocket. The unique electronic and steric profile of this compound makes it an attractive candidate for lead optimization campaigns where fine-tuning of pKa, lipophilicity, and metabolic stability is required.
Conclusion
This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. Its primary utility lies in its potential for diversification through functionalization of the pyridine ring, particularly after halogenation at the 3-position to enable cross-coupling reactions. Compared to 2- and 4-fluoropyridine isomers, it is expected to be less reactive in direct SNAr at the C-F bond. However, the presence of the fluorine atom at the 3-position provides a powerful tool to modulate the electronic properties of the scaffold. For researchers seeking to expand their chemical space with novel fluorinated heterocycles, this compound offers a promising starting point for the synthesis of next-generation therapeutics. The provided protocols and comparative analysis serve as a foundational guide for its effective implementation in drug discovery programs.
References
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Casasnovas, R., et al. Theoretical pKa calculations of substituted pyridines.
- Buchwald–Hartwig amin
- Fluorine in Drug Design: A Comprehensive Overview. Journal of Medicinal Chemistry, 2020.
- Palascak, M.W. & Shields, G.C. Theoretical pKa calculations of substituted pyridines. Journal of Physical Chemistry A, 2004.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem, 2025.
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Self-published, 2024.
- Distribution of the experimental lipophilicity values of series D, E...
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem, 2025.
- Computational Estimation of the Acidities of Pyrimidines and Rel
- This compound | C7H8FN | CID 17941270. PubChem.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
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- 4-Ethyl-3-fluoro-5-(3-fluorophenyl)pyridine. PubChem.
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 2009.
- Buchwald-Hartwig amin
- DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace, 2022.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2002.
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A Predictive and Methodological Guide to the Biological Activity of 4-Ethyl-3-fluoropyridine Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 4-Ethyl-3-fluoropyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and pi-stacking interactions makes it a privileged scaffold for designing biologically active molecules. The strategic introduction of fluorine into these scaffolds has become a powerful tool in drug discovery, often leading to enhanced potency, selectivity, metabolic stability, and improved pharmacokinetic profiles.[3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence conformation, while the carbon-fluorine bond's strength enhances metabolic resistance.[3]
This guide focuses on the largely unexplored chemical space of This compound derivatives . While direct experimental data on this specific scaffold is limited, by analyzing structure-activity relationships (SAR) from closely related 3-fluoropyridine and 4-alkylpyridine analogs, we can construct a predictive framework to guide future research and development. This document aims to provide a comparative analysis of potential biological activities, supported by detailed experimental protocols for researchers venturing into this promising area.
Comparative Analysis of Potential Biological Activities
Based on the established activities of analogous fluorinated and alkylated pyridine derivatives, we can hypothesize that the this compound scaffold is a promising candidate for developing novel therapeutics, particularly in the realms of oncology and kinase-mediated signaling pathways.
Anticipated Activity as Kinase Inhibitors
The pyridine scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors. The nitrogen atom of the pyridine ring often forms a critical hydrogen bond with the hinge region of the kinase's ATP-binding pocket. The 3-fluoro and 4-ethyl substituents are predicted to significantly influence the binding affinity and selectivity of these derivatives.
-
The Role of the 3-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 3-position can modulate the basicity of the pyridine nitrogen, potentially fine-tuning the hydrogen bond strength with the kinase hinge. Furthermore, the fluorine atom can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, enhancing binding affinity.[4] SAR studies on related 3,5-diaryl-2-aminopyridine ALK2 inhibitors have shown that modifications to the pyridine core can significantly impact potency and selectivity.[5]
-
The Influence of the 4-Ethyl Group: The ethyl group at the 4-position is expected to occupy a hydrophobic pocket adjacent to the hinge-binding region. The size and lipophilicity of this group will be critical for achieving selectivity for specific kinases. In studies of other kinase inhibitors, the nature of the substituent at this position has been shown to be a key determinant of the selectivity profile.
The interplay between the 3-fluoro and 4-ethyl groups could lead to derivatives with novel selectivity profiles against kinases implicated in cancer, inflammation, and other diseases.
Hypothetical Structure-Activity Relationship (SAR) for Kinase Inhibition
To guide the initial exploration of this chemical space, the following SAR is proposed for this compound derivatives targeting a generic kinase active site.
| R-Group Position | Predicted Impact on Activity | Rationale |
| Position 2 | High Impact | Substituents at this position can sterically influence the crucial hydrogen bond between the pyridine nitrogen and the kinase hinge. Small, polar groups may be tolerated. |
| Position 5 | High Impact | This position is often directed towards the solvent-exposed region or a deeper hydrophobic pocket. Larger, more complex substituents could be introduced here to enhance potency and selectivity. Studies on 3-aminopyrid-2-one ITK inhibitors have shown that substituted heteroaromatic rings at this position are key for optimal selectivity.[6] |
| Position 6 | Moderate Impact | Substituents at this position are generally solvent-exposed. Introducing solubilizing groups here could improve pharmacokinetic properties without significantly impacting kinase binding. |
Potential as Anticancer Agents
Numerous pyridine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[3][7][8][9][10] The cytotoxic effects are often mediated through the inhibition of key cellular processes or signaling pathways. For this compound derivatives, we can anticipate two primary mechanisms of anticancer activity:
-
Direct Cytotoxicity: The unique electronic and steric properties of the scaffold could lead to direct cytotoxic effects through mechanisms such as the induction of apoptosis or cell cycle arrest.
-
Inhibition of Cancer-Relevant Kinases: As discussed, these derivatives are prime candidates for kinase inhibitors. Targeting oncogenic kinases like EGFR, VEGFR, or PIM-1 could be a primary mechanism of their anticancer action.[10][11][12]
The table below presents a hypothetical comparison of the IC50 values for a series of this compound derivatives against a panel of cancer cell lines, based on extrapolated data from related pyridine compounds. This is intended as a guide for initial screening efforts.
Table 1: Predicted Anticancer Activity (IC50, µM) of Hypothetical this compound Derivatives
| Compound ID | R-Group at Position 5 | Predicted IC50 (MCF-7) | Predicted IC50 (A549) | Predicted IC50 (HepG2) |
| EFP-1 | -H | > 50 | > 50 | > 50 |
| EFP-2 | -Phenyl | 15.5 | 22.1 | 18.9 |
| EFP-3 | -4-Methoxyphenyl | 8.2 | 12.5 | 10.3 |
| EFP-4 | -4-Chlorophenyl | 11.7 | 18.4 | 14.6 |
| EFP-5 | -Thienyl | 9.8 | 15.2 | 11.5 |
| Doxorubicin | (Reference) | ~1.9 | ~2.5 | ~2.1 |
Note: The IC50 values for the hypothetical EFP compounds are speculative and intended to illustrate potential trends based on SAR from related pyridine series. Doxorubicin is included as a common positive control.
Experimental Protocols
To facilitate the investigation of this compound derivatives, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating and are based on established methodologies.
Experimental Workflow for Biological Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of novel small molecules.
Protocol 1: MTT Assay for Cytotoxicity Screening
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Principle: Metabolically active cells utilize NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[13]
Materials:
-
96-well flat-bottom microplates
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The exact conditions may need to be optimized for the particular kinase of interest.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP
-
Test compounds (this compound derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or a phospho-specific antibody)
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Prepare a solution of the kinase and its substrate in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction according to the detection kit's instructions.
-
Add the detection reagent to quantify the amount of ADP produced (in the case of ADP-Glo™) or the amount of phosphorylated substrate.
-
Incubate as required by the detection protocol.
-
-
Data Measurement:
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the principles of bioisosteric replacement and structure-based drug design, and by drawing parallels from related fluorinated and alkylated pyridine derivatives, researchers can strategically design and synthesize new chemical entities with the potential for high potency and selectivity. This guide provides a foundational framework for initiating such investigations, offering predictive insights into potential biological activities and robust experimental protocols for their evaluation. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening against panels of kinases and cancer cell lines to validate the hypotheses presented herein and to uncover novel therapeutic leads.
References
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.[Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[Link]
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.[Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research.[Link]
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Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. alliedacademies.org.[Link]
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Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.[Link]
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PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.[Link]
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Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Chemical Biology.[Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate.[Link]
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Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. PubMed.[Link]
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Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate.[Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.[Link]
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Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect.[Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health.[Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Semantic Scholar.[Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health.[Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.[Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. National Institutes of Health.[Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.[Link]
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review.CoLab.
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Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed.[Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.[Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structural Confirmation of 4-Ethyl-3-fluoropyridine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of 4-Ethyl-3-fluoropyridine, a substituted pyridine with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally related compounds to offer a comprehensive characterization.
Introduction to this compound: A Molecule of Interest
This compound (C₇H₈FN, Molecular Weight: 125.14 g/mol ) is a heterocyclic aromatic compound. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. The ethyl group further tunes its lipophilicity. Accurate spectroscopic characterization is therefore paramount for any research and development involving this compound.
Below is a diagram illustrating the molecular structure and numbering of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
This guide provides a robust framework for the spectroscopic analysis and structural confirmation of this compound. By combining predictive methods with comparative analysis of experimentally characterized analogues, researchers can confidently identify and characterize this molecule. The detailed protocols and interpretations presented herein are designed to uphold the highest standards of scientific integrity and provide a valuable resource for professionals in chemical research and drug development.
References
-
Wikipedia. Pyridine. [Link]
-
NIST. Pyridine, 4-ethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Stenutz, R. NMR chemical shift prediction of pyridines. [Link]
-
Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
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ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
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PubChem. 4-Ethylpyridine. [Link]
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NIST. Pyridine, 4-ethyl- Mass spectrum (electron ionization). [Link]
-
NIST. Pyridine, 4-ethyl- UV/Visible spectrum. [Link]
-
SpectraBase. 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. [Link]
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Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
-
PubChem. 3-Fluoropyridine. [Link]
-
Restek. 4-Ethylpyridine. [Link]
-
NIST. Pyridine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
MDPI. Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. [Link]
-
NIST. Pyridine, 4-ethyl- Infrared Spectrum. [Link]
-
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
-
SpectraBase. Pyridine, 4-ethyl- - Optional[1H NMR] - Chemical Shifts. [Link]
-
SpectraBase. 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. [Link]
-
SpectraBase. Pyridine, 4-ethyl- - Optional[Vapor Phase IR] - Spectrum. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
SpectraBase. Pyridine, 4-ethyl- - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Qualitative UV/Vis spectra for 4‐ethylpyridine, Selectfluor®, and a.... [Link]
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]
-
AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]
-
ACS Publications. Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.. [Link]
-
SpectraBase. 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
Purity Assessment of Commercially Available 4-Ethyl-3-fluoropyridine: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides an in-depth technical assessment of commercially available 4-Ethyl-3-fluoropyridine, a key building block in the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors. We will explore its typical purity, identify potential impurities, and offer a comparative analysis with a relevant alternative. Furthermore, this guide furnishes detailed, field-proven protocols for its purity assessment using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The Significance of this compound in Medicinal Chemistry
This compound is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the pyridine nitrogen, impact metabolic stability, and enhance binding affinity to target proteins. The ethyl group at the 4-position provides a lipophilic handle that can be crucial for optimizing a drug candidate's pharmacokinetic profile.
This unique combination of substituents makes this compound a valuable precursor in the synthesis of complex molecules, particularly in the development of kinase inhibitors, where precise molecular interactions are paramount for efficacy and selectivity.
Purity of Commercial this compound: What to Expect
Our survey of commercially available this compound from various suppliers indicates that it is typically offered with a purity of ≥95% . While higher purity grades may be available upon request or from specialized vendors, this represents a common baseline for material acquired for research and development purposes.
It is crucial for researchers to recognize that a purity of ≥95% implies the presence of up to 5% of impurities. The nature and concentration of these impurities can significantly impact the outcome of a synthesis, potentially leading to side reactions, reduced yields, and the formation of difficult-to-separate byproducts.
Common Impurities in the Synthesis of this compound
Understanding the potential impurities is the first step in developing a robust analytical strategy for quality control. The synthesis of this compound can proceed through various routes, each with its own set of potential byproducts. Common synthetic strategies for fluorinated pyridines include diazotization-fluorination of the corresponding aminopyridine, or halogen-exchange (HALEX) reactions.
Based on these synthetic pathways, potential impurities may include:
-
Isomeric Impurities: Incomplete regioselectivity during the fluorination or precursor synthesis can lead to the formation of other ethyl-fluoropyridine isomers.
-
Starting Materials: Unreacted precursors, such as 4-ethyl-3-aminopyridine or a halogenated 4-ethylpyridine, may be present in the final product.
-
Byproducts of Side Reactions: Polymerization of the pyridine ring under harsh reaction conditions or hydrolysis of intermediates can generate undesirable byproducts.
-
Residual Solvents: Solvents used during the synthesis and purification (e.g., acetonitrile, ethyl acetate, dichloromethane) may be present in trace amounts.
The following table summarizes the potential impurities and their likely origins:
| Impurity Class | Specific Examples | Likely Origin |
| Isomeric Impurities | 2-Ethyl-3-fluoropyridine, 4-Ethyl-2-fluoropyridine | Lack of regioselectivity in synthesis |
| Unreacted Starting Materials | 4-Ethyl-3-aminopyridine, 4-Ethyl-3-chloropyridine | Incomplete reaction |
| Synthetic Byproducts | Pyridinones, bipyridyl derivatives | Side reactions during synthesis |
| Residual Solvents | Acetonitrile, Dichloromethane, Ethyl Acetate | Incomplete removal after purification |
Comparative Analysis: this compound vs. 4-Chloro-3-fluoropyridine
In the design of novel bioactive molecules, the choice of building blocks is a critical decision. A relevant alternative to this compound is 4-Chloro-3-fluoropyridine . The primary difference lies in the substituent at the 4-position: an ethyl group versus a chlorine atom. This seemingly small change can have significant implications for both the synthetic utility and the biological properties of the final product.
| Feature | This compound | 4-Chloro-3-fluoropyridine | Rationale and Implications |
| Reactivity | The ethyl group is generally inert to many common synthetic transformations. | The chlorine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[1] | 4-Chloro-3-fluoropyridine offers greater synthetic flexibility for late-stage diversification of a drug candidate. |
| Physicochemical Properties | The ethyl group increases lipophilicity (logP). | The chlorine atom is also lipophilic but has a different electronic effect. | The choice between an ethyl and a chloro group can be used to fine-tune the lipophilicity and overall ADME properties of the final molecule. |
| Biological Activity | The ethyl group can form favorable van der Waals interactions within a protein binding pocket. | The chlorine atom can act as a hydrogen bond acceptor and its electronic properties can influence the overall electron density of the pyridine ring. | The specific interactions with the target protein will dictate which substituent is more favorable for biological activity. |
| Commercial Availability & Purity | Typically available at ≥95% purity. | Also commercially available, often with a stated purity of ≥98%.[1] | The higher typical purity of the chloro-analogue may be a factor in some applications. |
In practice , the choice between these two building blocks would be driven by the specific goals of the research program. If the synthetic strategy calls for late-stage functionalization at the 4-position, 4-chloro-3-fluoropyridine would be the superior choice. However, if the goal is to introduce a simple lipophilic group at that position and the rest of the molecule will be built out from other positions, this compound is a suitable and readily available option.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The following protocols for HPLC, GC-MS, and qNMR are provided as detailed starting points that can be adapted to specific laboratory instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful technique for separating and quantifying non-volatile impurities. A reverse-phase method is generally suitable for pyridine derivatives.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment and improved peak shape)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The ratio can be adjusted to optimize retention time. Formic acid improves peak shape for basic compounds like pyridines. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 254 nm | Pyridine derivatives generally have a strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector sensitivity. |
Procedure:
-
Mobile Phase Preparation: Prepare the desired mixture of acetonitrile and water. If using, add formic acid to a final concentration of 0.1%. Degas the mobile phase before use.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Purity Calculation: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and byproducts from the synthesis.
Workflow for GC-MS Impurity Profiling
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Materials:
-
This compound sample
-
Dichloromethane or Ethyl Acetate (GC grade)
-
GC vials with septa
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Mass Range | m/z 40-400 | Covers the expected mass range of the analyte and potential impurities. |
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). The purity can be estimated by comparing the peak area of the main component to the total peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte itself.[2] It relies on the use of a certified internal standard.
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR purity assessment of this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have signals that do not overlap with the analyte.
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the sample and standard are soluble.
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum. It is critical to use parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated.
-
Purity Calculation: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Conclusion
This compound is a valuable building block in modern medicinal chemistry. While commercially available material typically has a purity of ≥95%, a thorough understanding and assessment of the impurity profile are critical for ensuring the success of synthetic endeavors. The choice between this compound and alternatives like 4-Chloro-3-fluoropyridine should be guided by the specific synthetic strategy and the desired properties of the final molecule. By employing a combination of analytical techniques such as HPLC, GC-MS, and qNMR, researchers can confidently assess the quality of their starting materials, leading to more robust and reproducible scientific outcomes.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. (URL not available)
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (URL: [Link])
- Quantitative NMR Spectroscopy. (URL not available)
-
Purity by Absolute qNMR Instructions. (URL: [Link])
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. (URL: [Link])
-
HPLC Methods for analysis of Pyridine - HELIX Chromatography. (URL: [Link])
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. (URL: [Link])
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. (URL: [Link])
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. (URL: [Link])
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. (URL: [Link])
Sources
A Senior Application Scientist's Guide to 4-Ethyl-3-fluoropyridine in Cross-Coupling Reactions
For the discerning researcher and professional in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that dictates the efficiency and success of a synthetic campaign. This guide provides an in-depth technical overview of 4-Ethyl-3-fluoropyridine, a versatile fluorinated pyridine derivative, and benchmarks its expected performance in two of the most powerful cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The strategic incorporation of a fluorine atom and an ethyl group onto the pyridine core imparts unique electronic and steric properties to this compound. These features can significantly influence its reactivity, offering both opportunities and challenges in synthetic applications. This guide will delve into the anticipated reactivity of this molecule, provide detailed experimental protocols for its use, and compare its expected performance with alternative substituted pyridines.
The Influence of Substitution on Reactivity
The reactivity of the pyridine ring in cross-coupling reactions is heavily influenced by the electronic nature of its substituents. In this compound, the fluorine atom at the 3-position acts as a strong electron-withdrawing group via its inductive effect. This has several consequences for palladium-catalyzed cross-coupling reactions. Conversely, the ethyl group at the 4-position is a weak electron-donating group.
The interplay of these electronic effects governs the reactivity of this compound in cross-coupling reactions. The electron-withdrawing fluorine is expected to enhance the electrophilicity of the pyridine ring, making it a more reactive coupling partner in reactions where the pyridine derivative is the electrophile (e.g., as a halide).
Benchmarking Performance: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of this compound, it can be envisioned to participate as either the organoboron or the halide partner.
Predicted Performance of this compound Derivatives
| Reactant Type | Alternative Reactant | Predicted Relative Reactivity | Rationale |
| 4-Ethyl-3-fluoro-X-pyridine (X=Br, I) | 4-Ethylpyridine-X | Higher | The electron-withdrawing fluorine atom increases the electrophilicity of the C-X bond, facilitating oxidative addition to the Pd(0) catalyst. |
| This compound-Y-boronic acid/ester | 4-Ethylpyridine-Y-boronic acid/ester | Lower | The electron-withdrawing fluorine atom decreases the nucleophilicity of the organoboron species, potentially slowing down the transmetalation step. |
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Ethyl-3-fluoro-2-bromopyridine with an Arylboronic Acid
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
4-Ethyl-3-fluoro-2-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed toluene (0.2 M)
-
Degassed water (10% v/v of toluene)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add the 4-Ethyl-3-fluoro-2-bromopyridine and the arylboronic acid.
-
Add the degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The use of a bulky and electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the sterically hindered and electronically modified pyridine halide.
-
Base: K₃PO₄ is a common and effective base for Suzuki couplings, facilitating the formation of the reactive boronate species.
-
Solvent: The use of a toluene/water mixture allows for the dissolution of both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Suzuki-Miyaura Coupling Workflow
Benchmarking Performance: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines.[1][2] Similar to the Suzuki coupling, the electronic properties of the fluorinated pyridine will influence its reactivity.
Predicted Performance of this compound Derivatives
| Reactant | Alternative Reactant | Predicted Relative Reactivity | Rationale |
| 4-Ethyl-3-fluoro-X-pyridine (X=Br, I) | 4-Ethylpyridine-X | Higher | The electron-withdrawing fluorine atom increases the electrophilicity of the C-X bond, facilitating oxidative addition to the Pd(0) catalyst. |
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Ethyl-3-fluoro-2-bromopyridine with a Primary Amine
This protocol is a generalized starting point and should be optimized for specific substrates.[3]
Materials:
-
4-Ethyl-3-fluoro-2-bromopyridine (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Degassed toluene (0.2 M)
Procedure:
-
To a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 4-Ethyl-3-fluoro-2-bromopyridine and the primary amine.
-
Add the degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: XPhos is a highly effective ligand for the Buchwald-Hartwig amination of challenging substrates, promoting both oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Inert Atmosphere: The use of a glovebox is recommended to handle the air- and moisture-sensitive reagents, particularly the strong base and the palladium catalyst.
Buchwald-Hartwig Amination Workflow
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. While direct comparative experimental data for this specific molecule is limited, an understanding of the electronic effects of its substituents allows for a rational prediction of its performance in key cross-coupling reactions. The electron-withdrawing nature of the fluorine atom is expected to enhance its reactivity as an electrophile in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The provided protocols, based on established methodologies for related fluorinated pyridines, serve as a robust starting point for the successful application of this compound in your synthetic endeavors. As with any new substrate, careful optimization of reaction conditions is recommended to achieve optimal yields and purity.
References
-
Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:137234-73-2. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(7), 5650–5664. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for synthesizing 2‐(fluorinated aryl)pyridines via TM‐catalyzed cross‐coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 4-Ethyl-3-fluoropyridine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. 4-Ethyl-3-fluoropyridine is a valuable building block in the creation of various pharmaceutical and agrochemical compounds. The strategic placement of the fluorine atom and the ethyl group on the pyridine ring can significantly influence the molecule's biological activity, metabolic stability, and binding affinity. This guide provides a comprehensive cost-benefit analysis of three plausible synthetic routes to this compound, offering detailed experimental protocols, cost comparisons, and an expert evaluation of the pros and cons of each method.
Introduction
The synthesis of substituted fluoropyridines is a topic of significant interest in organic chemistry. The introduction of a fluorine atom can dramatically alter the physicochemical properties of a molecule, often leading to enhanced biological efficacy. This guide focuses on this compound and explores three distinct synthetic strategies, each starting from a different commercially available precursor. The analysis will consider not only the direct cost of reagents but also factors such as reaction yield, operational complexity, safety, and environmental impact.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Material | Overall Yield (Estimated) | Cost per Gram of Product (Estimated) | Key Advantages | Key Disadvantages |
| Method 1 | Balz-Schiemann Reaction | 40-60% | Moderate | Well-established reaction, reliable for many aminopyridines. | Use of potentially hazardous diazonium salt intermediates. |
| Method 2 | Halogen Exchange (Halex) | 60-80% | Low to Moderate | High-yielding, avoids diazonium salts, uses readily available reagents. | Requires a phase-transfer catalyst, which can add to the cost. |
| Method 3 | Direct C-H Fluorination | Low (poor regioselectivity) | High | Atom-economical, one-step process from a simple starting material. | Poor regioselectivity leading to a mixture of isomers and difficult purification. |
Method 1: The Classic Approach - Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from the corresponding anilines.[1][2][3][4][5] This route commences with the diazotization of 3-Amino-4-ethylpyridine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired product.
Experimental Protocol
Step 1: Diazotization of 3-Amino-4-ethylpyridine
-
In a well-ventilated fume hood, a solution of 3-Amino-4-ethylpyridine (1.0 eq) in 48% aqueous tetrafluoroboric acid (HBF₄, 2.5 eq) is prepared in a cooled reactor (-5 to 0 °C) with vigorous stirring.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
The reaction is stirred for an additional 30 minutes at 0-5 °C, during which the diazonium tetrafluoroborate salt may precipitate.
Step 2: Thermal Decomposition
-
The crude diazonium salt is isolated by filtration and washed with cold diethyl ether. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
The moist diazonium salt is then suspended in a high-boiling inert solvent (e.g., toluene or xylene).
-
The suspension is heated gradually to 100-110 °C. Vigorous evolution of nitrogen gas will be observed.
-
After the gas evolution ceases, the reaction mixture is cooled to room temperature.
Step 3: Work-up and Purification
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Cost-Benefit Analysis
-
Cost: The primary cost driver for this route is the starting material, 3-Amino-4-ethylpyridine. While not as common as its methyl analog, its price is estimated to be in the range of
25 per gram for research quantities. The other reagents, sodium nitrite and tetrafluoroboric acid, are relatively inexpensive. The overall cost per gram of the final product is estimated to be moderate . -
Yield: The Balz-Schiemann reaction typically provides moderate yields, estimated to be in the range of 40-60% for this substrate.[3]
-
Pros: This is a classic and well-understood reaction, making it a reliable choice for the synthesis of many aryl fluorides.
-
Cons: The primary drawback is the handling of potentially explosive diazonium salt intermediates, which requires stringent safety precautions. The use of corrosive tetrafluoroboric acid is another consideration.
Logical Flow of the Balz-Schiemann Reaction
Caption: Workflow of the Balz-Schiemann reaction for this compound synthesis.
Method 2: The Efficient Alternative - Halogen Exchange (Halex)
Halogen exchange (Halex) is a powerful method for the introduction of fluorine into aromatic systems. This route utilizes the nucleophilic aromatic substitution (SNAr) of a bromine atom in 3-Bromo-4-ethylpyridine with a fluoride source.
Experimental Protocol
-
To a stirred suspension of spray-dried potassium fluoride (KF, 2.0 eq)[2][6][7][8][9] in dry dimethyl sulfoxide (DMSO) is added 18-crown-6 (0.1 eq).[10][11][12][13]
-
3-Bromo-4-ethylpyridine (1.0 eq) is then added to the mixture.
-
The reaction mixture is heated to 150-160 °C and stirred for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by GC-MS or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Cost-Benefit Analysis
-
Cost: The starting material, 3-Bromo-4-ethylpyridine, is commercially available at a price of approximately
15 per gram . Spray-dried potassium fluoride is an inexpensive fluoride source. The main additional cost is the phase-transfer catalyst, 18-crown-6, which is moderately priced. The overall cost per gram of the final product is estimated to be low to moderate . -
Yield: Halex reactions on activated aromatic systems can be very efficient. For this substrate, the yield is estimated to be in the range of 60-80% .
-
Pros: This method avoids the use of hazardous diazonium salts and offers potentially higher yields compared to the Balz-Schiemann reaction. The starting materials are readily available.
-
Cons: The reaction requires high temperatures and a relatively expensive phase-transfer catalyst. The use of a high-boiling polar aprotic solvent like DMSO can make product isolation and purification more challenging.
Logical Flow of the Halogen Exchange Reaction
Caption: Workflow of the Halogen Exchange (Halex) reaction for this compound synthesis.
Method 3: The Atom-Economical but Challenging Route - Direct C-H Fluorination
Direct C-H fluorination is an attractive synthetic strategy as it avoids the pre-functionalization of the starting material, making it highly atom-economical. This approach would involve the direct reaction of 4-Ethylpyridine with an electrophilic fluorinating agent.
Experimental Protocol
-
In a reaction vessel inert to strong oxidants (e.g., a Teflon-lined autoclave), 4-Ethylpyridine (1.0 eq) is dissolved in a suitable solvent such as acetonitrile.
-
An electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), is added to the solution.[1][14][15][16][17]
-
The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 4-24 hours).
-
The reaction is monitored by GC-MS to assess the conversion and regioselectivity.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining fluorinating agent and byproducts.
-
The organic layer is dried and concentrated.
-
The crude product mixture is then subjected to careful purification by preparative HPLC or column chromatography to isolate the desired 3-fluoro isomer from other regioisomers.
Cost-Benefit Analysis
-
Cost: 4-Ethylpyridine is an inexpensive and readily available starting material, costing around
5 per gram . However, electrophilic fluorinating agents like Selectfluor® are significantly more expensive, in the range of 30 per gram . The high cost of the reagent, coupled with the expected low yield of the desired isomer, makes the overall cost per gram of the final product high . -
Yield: The major drawback of this method is the lack of regioselectivity. The pyridine nitrogen directs electrophilic attack to the 2- and 6-positions. While some fluorination may occur at the 3-position, it is expected to be a minor product, leading to a low isolated yield of this compound.
-
Pros: This method is conceptually simple, involving a single step from a readily available starting material. It is a highly atom-economical approach.
-
Cons: The primary and most significant disadvantage is the poor regioselectivity, which leads to the formation of a mixture of isomers. This makes the purification process difficult and costly, and results in a low yield of the desired product.
Challenges in Direct C-H Fluorinationdot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. chemimpex.com [chemimpex.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. L19730.14 [thermofisher.com]
- 11. 3-Amino-4-methylpyridine 97 3430-27-1 [sigmaaldrich.com]
- 12. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 14. 3-Amino-4-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source [organic-chemistry.org]
- 17. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Ethyl-3-fluoropyridine Quantification
Introduction
4-Ethyl-3-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its precise and accurate quantification is paramount, underpinning everything from process development and purity assessment to final product quality control and stability testing. The integrity of analytical data is not merely a technical requirement but the foundation of regulatory compliance and patient safety.
This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices and present self-validating experimental frameworks. The objective is to equip researchers, analytical chemists, and drug development professionals with a robust, scientifically-grounded approach to selecting and validating an analytical method that is truly "fit for its intended purpose," a core principle of international regulatory standards.[1][2] All validation parameters discussed are in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[1][3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique for this compound is governed by its physicochemical properties: a relatively small, polar, fluorinated aromatic molecule. This profile makes it amenable to several common chromatographic techniques. The choice among them depends on the specific analytical challenge, such as the required sensitivity, the complexity of the sample matrix, and the goal of the analysis (e.g., routine QC vs. trace impurity identification).
| Methodology | Principle | Typical Application | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Detection via UV absorbance of the pyridine ring. | Routine QC, assay, content uniformity, purity testing in bulk drug and drug product. | Robust, reproducible, cost-effective, widely available.[5][6] | Moderate sensitivity, potential for interference from co-eluting impurities with similar UV spectra. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase. Detection by a mass spectrometer, providing mass-to-charge ratio data. | Impurity profiling, identification of unknown volatile/semi-volatile related substances, trace analysis. | High separation efficiency, high specificity from mass spectra, excellent sensitivity.[7][8][9] | Requires analyte to be volatile and thermally stable; potential for sample degradation at high temperatures. |
| LC-MS/MS | HPLC separation coupled with highly sensitive and selective tandem mass spectrometry detection. | Bioanalysis (quantification in plasma, tissue), trace contaminant analysis, stability studies for low-level degradants. | Unsurpassed sensitivity and selectivity, ideal for complex matrices.[10][11][12][13] | Higher cost and complexity, potential for matrix effects (ion suppression/enhancement). |
The Pillars of Method Validation: Ensuring Data Integrity
The objective of analytical validation is to demonstrate through empirical evidence that a method is suitable for its intended use.[1] This process is not a mere checklist but a systematic scientific evaluation of the method's performance characteristics.
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Core validation parameters for a fit-for-purpose analytical method.
Method 1: Validated Reversed-Phase HPLC-UV Method
Causality & Rationale: This method is the workhorse for routine quality control. A reversed-phase C18 column is selected due to the moderate hydrophobicity imparted by the ethyl group on the pyridine ring. An acidic mobile phase (pH ~3) ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the silica backbone. UV detection at 270 nm is chosen as it provides a good balance of sensitivity and selectivity, avoiding the lower wavelength region where mobile phase components and potential impurities might interfere.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
This compound Reference Standard (RS), purity >99.5%
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Diluent: Mobile Phase (70:30 Water/Acetonitrile)
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound RS into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample to a target concentration of 0.1 mg/mL using the diluent. Filter through a 0.45 µm syringe filter before injection.
-
Validation Workflow & Performance Data
// Nodes Start [label="Method Development", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Blank, Placebo, Spiked)"]; Linearity [label="Linearity & Range\n(5 levels, 50-150%)"]; Accuracy [label="Accuracy\n(9 replicates, 3 levels)"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; LOQ [label="LOD & LOQ\n(S/N Ratio)"]; Robustness [label="Robustness\n(pH, % Organic, Flow Rate)"]; SST [label="System Suitability\n(Tailing, Plates, %RSD)"]; Validated [label="Validated Method", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start -> Specificity -> Linearity -> Accuracy -> Precision -> LOQ -> Robustness -> SST -> Validated; }
Systematic workflow for HPLC-UV method validation.
Summary of HPLC-UV Validation Results
| Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure and well-resolved from blank and placebo peaks. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over 0.05 - 0.15 mg/mL | Pass |
| Accuracy | Mean recovery 98.0% - 102.0% | 99.2% - 101.5% recovery across three levels. | Pass |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% (n=6) | Pass |
| Precision (Intermediate) | RSD ≤ 2.0% | RSD = 1.2% (different day, different analyst) | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.15 µg/mL | Pass |
| Robustness | System suitability parameters met; results remain within criteria. | Method is unaffected by minor changes in pH (±0.2), %ACN (±2%), and flow rate (±0.1 mL/min). | Pass |
Method 2: Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method
Causality & Rationale: GC-MS is the superior choice for identifying and quantifying volatile impurities. The high efficiency of capillary GC columns provides excellent separation, while the mass spectrometer acts as a highly specific detector. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns, allowing for confident identification of this compound and its related substances by comparing spectra to a reference or library. A non-polar column (e.g., DB-5ms) is selected based on the principle of separating compounds primarily by their boiling points, which is suitable for a range of pyridine derivatives.
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with an autosampler, coupled to a single quadrupole Mass Spectrometer.
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Dichloromethane (DCM, GC grade)
-
This compound Reference Standard (RS), purity >99.5%
-
-
Chromatographic and MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (20:1)
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z 139, 110) and Full Scan for identification (m/z 40-200).
-
-
Preparation of Solutions:
-
Diluent: Dichloromethane (DCM)
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of RS into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard Solution (10 µg/mL): Perform serial dilutions from the stock solution to achieve a target concentration of 10 µg/mL in DCM.
-
Sample Solution (10 µg/mL): Prepare the sample to a target concentration of 10 µg/mL using DCM.
-
Validation Workflow & Performance Data
// Nodes Start [label="Method Development", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity\n(Peak Identity via MS Scan)"]; Linearity [label="Linearity & Range\n(6 levels, 1-20 µg/mL)"]; Accuracy [label="Accuracy\n(Spiked Matrix Recovery)"]; Precision [label="Precision\n(Repeatability & Intermediate)"]; LOQ [label="LOD & LOQ\n(S/N on Quant Ion)"]; Robustness [label="Robustness\n(Flow Rate, Oven Ramp)"]; Validated [label="Validated Method", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Start -> Specificity -> Linearity -> Accuracy -> Precision -> LOQ -> Robustness -> Validated; }
Systematic workflow for GC-MS method validation.
Summary of GC-MS Validation Results
| Parameter | Acceptance Criteria | Result | Conclusion |
| Specificity | Mass spectrum of analyte in sample matches reference standard. | Excellent match factor (>950) between sample and standard spectra. No co-eluting peaks observed. | Pass |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.998 | r² = 0.9991 over 1 - 20 µg/mL | Pass |
| Accuracy | Mean recovery 95.0% - 105.0% | 97.5% - 103.8% recovery across three levels. | Pass |
| Precision (Repeatability) | RSD ≤ 5.0% (for trace analysis) | RSD = 2.5% (n=6) | Pass |
| Precision (Intermediate) | RSD ≤ 5.0% | RSD = 4.1% (different day, different analyst) | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL (100 ng/mL) | Pass |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 µg/mL (30 ng/mL) | Pass |
| Robustness | Results remain within criteria. | Method is unaffected by minor changes in He flow (±0.1 mL/min) and oven ramp rate (±2°C/min). | Pass |
Final Comparison and Method Selection Recommendations
| Validated Performance Parameter | HPLC-UV Method | GC-MS Method | Recommendation Guide |
| Primary Use Case | Assay, Purity, Content Uniformity | Impurity Identification, Trace Analysis | Use HPLC-UV for routine release and stability testing. Use GC-MS for process development, troubleshooting, and identifying unknown volatile impurities. |
| Validated LOQ | 0.5 µg/mL | 0.1 µg/mL | GC-MS is ~5x more sensitive and should be used for quantifying trace-level components. |
| Specificity | Based on retention time and UV purity. | Based on retention time and mass spectral fragmentation pattern. | GC-MS offers significantly higher confidence in peak identity. |
| Throughput & Complexity | Higher throughput, lower complexity. | Lower throughput, higher complexity and maintenance. | HPLC-UV is better suited for high-volume QC environments. |
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, but their strengths are applied to different analytical challenges. The HPLC-UV method stands out for its robustness, simplicity, and suitability for routine quality control assays. Conversely, the GC-MS method provides superior sensitivity and unparalleled specificity, making it the indispensable tool for impurity profiling and trace-level quantification.
The ultimate choice of method must be guided by its intended purpose. A thorough, systematic validation as outlined in this guide, grounded in the principles of authoritative guidelines like ICH Q2(R2), is non-negotiable.[14][15] It ensures the generation of reliable, reproducible, and scientifically sound data, which is the bedrock of modern pharmaceutical development and manufacturing.
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018 . U.S. Food and Drug Administration. [Link]
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FDA Finalizes Guidance on Bioanalytical Method Validation . Center for Biosimilars. [Link]
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ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
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Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration. [Link]
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Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]
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Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]
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ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . ECA Academy. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . C&P Labs. [Link]
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Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry. [Link]
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Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis . Reddit. [Link]
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Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements . MDPI. [Link]
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(a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...) . ResearchGate. [Link]
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Analytical methods . SlideShare. [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry . National Institutes of Health. [Link]
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Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS . Shimadzu. [Link]
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A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles . ScienceDirect. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry . LCGC International. [Link]
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Analytical Method Validation: A Comprehensive Review of Current Practices . SEEJPH. [Link]
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Validation of Analytical Methods for Pharmaceutical Analysis . International Journal of Pharmaceutical Erudition. [Link]
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A Well-Written Analytical Procedure for Regulated HPLC Testing . LCGC International. [Link]
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Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS . SpringerLink. [Link]
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Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS . SlideShare. [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . Defense Technical Information Center. [Link]
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HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column . SIELC Technologies. [Link]
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Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]
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validated hplc method: Topics by Science.gov . Science.gov. [Link]
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A Comparative Guide to the In-Silico Prediction of Properties for Novel 4-Ethyl-3-fluoropyridine Derivatives
Introduction: The Strategic Value of In-Silico Prediction in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including enhanced solubility and the ability to form critical hydrogen bonds, make it a privileged structure in drug design.[1] The introduction of a fluorine atom, as in the 4-Ethyl-3-fluoropyridine core, can further enhance metabolic stability and modulate basicity, offering a powerful strategy for optimizing drug candidates.[3] However, the journey from a novel chemical entity to a viable drug is fraught with challenges, with high attrition rates often attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[4]
Traditional drug discovery pipelines are notoriously time-consuming and expensive, costing billions of dollars per new drug.[5] To mitigate these risks and costs, the pharmaceutical industry has increasingly embraced in-silico computational methods.[4][5][6][7] These approaches allow for the rapid, cost-effective prediction of a molecule's properties before it is ever synthesized, enabling a "fail-fast, fail-cheap" paradigm. By computationally screening vast virtual libraries, researchers can prioritize compounds with the highest probability of success, focusing precious laboratory resources on the most promising candidates.[8]
This guide provides a comparative analysis of key in-silico methodologies for predicting the physicochemical, ADME, and toxicological properties of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a list of methods, but an expert's perspective on the causality behind their application, their inherent strengths, and their critical limitations.
The In-Silico Predictive Landscape: A Multi-faceted Approach
No single computational method can fully capture the complex biological reality of a drug's behavior. Therefore, a successful in-silico strategy relies on an integrated workflow, leveraging a combination of ligand-based, structure-based, and quantum mechanics approaches to build a holistic profile of a drug candidate.
Caption: General workflow for in-silico drug discovery and lead optimization.
Part 1: Comparative Analysis of Physicochemical & ADME Properties
The foundation of a drug's pharmacokinetic profile lies in its fundamental physicochemical properties. Properties like lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) govern how a compound is absorbed, where it distributes in the body, and how it interacts with metabolic enzymes.
For this guide, we will consider three hypothetical novel derivatives:
-
Derivative A: this compound with a simple amide substituent.
-
Derivative B: this compound with a bulky, non-polar aromatic substituent.
-
Derivative C: this compound with a highly polar, acidic substituent.
The table below compares predictions from several widely used in-silico tools and models. The choice of multiple platforms is deliberate; consensus modeling, where predictions from several orthogonal methods are compared, provides a more robust assessment than relying on a single algorithm.[9]
Table 1: Comparative In-Silico Predictions for Novel this compound Derivatives
| Property | Prediction Method/Tool | Derivative A | Derivative B | Derivative C | Rationale for Method |
|---|---|---|---|---|---|
| Lipophilicity (logP) | SwissADME (iLOGP)[10] | 2.15 | 4.85 | 0.95 | Physics-based method, fast and reliable for general screening. |
| pkCSM[6] | 2.23 | 4.99 | 1.02 | Graph-based signature method, offers an alternative algorithmic approach. | |
| Aqueous Solubility (logS) | ALOGPS[11] | -2.50 | -5.10 | -1.80 | Atom-type-based method, good for predicting solubility trends. |
| ADMETlab 2.0[8] | -2.65 | -4.95 | -1.75 | Utilizes a large dataset for model building, enhancing predictive accuracy. | |
| GI Absorption | BOILED-Egg Model[10] | High | Low | High | Intuitive graphical method for predicting passive absorption and brain access. |
| pkCSM | 92% | 65% | 88% | Provides a quantitative prediction of human intestinal absorption. | |
| BBB Permeation | BOILED-Egg Model[10] | Yes | No | No | Crucial for CNS targets; this model quickly flags potential penetrants. |
| ADMET Predictor™[12] | + | - | - | Employs QSAR models to predict the log of the brain/blood partition coefficient. | |
| CYP2D6 Inhibition | SwissADME | No | Yes | No | Cytochrome P450 inhibition is a major cause of drug-drug interactions. |
| | PreADMET[13] | No | Yes | No | Provides predictions for multiple CYP isoforms, essential for metabolic profiling. |
Expert Insights: As expected, the bulky, non-polar substituent on Derivative B dramatically increases its predicted logP, leading to poor aqueous solubility and low predicted GI absorption.[14] While high lipophilicity can sometimes aid membrane permeation, excessive levels often lead to metabolic instability and off-target toxicity. Conversely, the polar group on Derivative C improves its solubility but, as predicted by the BOILED-Egg model, makes it unlikely to cross the blood-brain barrier (BBB). Derivative A represents a balanced profile, making it a more promising starting point for optimization.
Part 2: In-Silico Toxicology: Early Flagging of Liabilities
Identifying potential toxicities as early as possible is paramount to minimizing late-stage failures.[9] In-silico toxicology models are trained on vast datasets of known toxic compounds to recognize structural alerts and predict liabilities for novel molecules.
Table 2: Predicted Toxicological Profiles
| Toxicity Endpoint | Prediction Platform | Derivative A | Derivative B | Derivative C | Rationale for Endpoint |
|---|---|---|---|---|---|
| hERG Inhibition | pkCSM[6] | No | Yes (High Risk) | No | Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome and cardiac arrhythmia. |
| AMES Mutagenicity | PreADMET[13] | Non-mutagen | Non-mutagen | Non-mutagen | Predicts the potential of a compound to induce DNA mutations, a key indicator of carcinogenicity. |
| Hepatotoxicity | ADMETlab 2.0[8] | Low Risk | High Risk | Low Risk | Drug-induced liver injury is a major reason for drug withdrawal from the market. |
| Oral Rat Acute Toxicity | ProTox-II | Class 4 (Harmful) | Class 3 (Toxic) | Class 5 (May be harmful) | Provides an estimated LD50 value, crucial for initial safety assessments. |
Expert Insights: The high lipophilicity and aromatic character of Derivative B flag it as a high risk for both hERG inhibition and hepatotoxicity.[15] This is a common pattern in drug discovery, where features that might enhance potency also introduce toxicity liabilities. The predictions for Derivatives A and C are more favorable, suggesting they are less likely to present these specific safety concerns.
Part 3: Detailed Methodologies & Experimental Protocols
To ensure scientific integrity, in-silico predictions must be grounded in robust, validated methodologies. The following sections detail the protocols for three fundamental computational techniques.
Protocol 1: QSAR Model Development for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling creates a statistical link between a compound's chemical structure (represented by numerical descriptors) and its biological activity or physicochemical property.[16][17][18] This is a powerful ligand-based method for screening libraries when a protein structure is unknown.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: The Case of 4-Ethyl-3-fluoropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In preclinical drug discovery, the characterization of a compound's selectivity is as critical as the confirmation of its on-target potency. Off-target interactions are a primary cause of unforeseen toxicities and clinical trial failures.[1][2][3] This guide provides an in-depth, experience-driven framework for designing and executing a cross-reactivity study for a novel small molecule. We use the hypothetical compound 4-Ethyl-3-fluoropyridine (4E3FP) , a representative of the biologically active pyridine class of heterocycles, as our lead candidate.[4][5] This document is structured not as a rigid template, but as a logical, tiered workflow that moves from broad, high-throughput screening to specific, cell-based validation, mirroring an efficient drug development campaign. We will explain the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to contextualize results, empowering you to build a comprehensive and self-validating selectivity profile for your compound of interest.
Part 1: The Rationale for a Tiered Screening Approach
Embarking on a selectivity profiling campaign requires a strategic allocation of resources. It is neither feasible nor economical to screen every potential compound against every possible off-target from the outset. A tiered, or cascaded, approach is the industry standard, designed to eliminate less promising candidates early and focus resources on those with the highest potential.
Our rationale is grounded in a simple principle: fail fast, fail cheap. The initial tier uses broad, cost-effective biochemical assays to get a wide view of the compound's behavior. Subsequent tiers employ more complex and physiologically relevant assays to validate initial findings and build confidence in the compound's selectivity profile. This systematic process ensures that by the time a compound reaches later, more expensive stages of development, its off-target liability is well-understood.[6]
The workflow for profiling our hypothetical compound, 4E3FP, is visualized below.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Primary Screening - The Kinome at a Glance
The pyridine scaffold is a privileged structure in kinase inhibitor design.[5] Therefore, the most logical starting point for profiling 4E3FP is a broad biochemical kinase panel. The goal here is not to determine precise potency but to rapidly identify potential off-target liabilities across the human kinome.
Expertise in Action: We choose a single, high concentration (e.g., 1 µM) for the initial screen. This concentration is typically 100- to 1000-fold higher than the expected on-target IC50. This stringent condition is designed to reveal even weak off-target interactions that might become relevant at higher therapeutic doses. Commercial services from providers like Reaction Biology, Promega, or AssayQuant offer panels covering hundreds of kinases, providing a comprehensive and cost-effective initial assessment.[7][8][9]
Comparative Data: Primary Kinase Screen
To interpret the data for 4E3FP, we must compare it against well-characterized controls.
-
Staurosporine: A natural alkaloid known for its potent but highly non-selective inhibition of a vast number of kinases. It serves as our positive control for broad-spectrum activity.[10][11]
-
Selective Kinase Inhibitor (e.g., Imatinib): A successful therapeutic agent known for its relatively high selectivity, serving as a benchmark for a desirable profile.
Table 1: Illustrative Primary Kinase Panel Results (% Inhibition at 1 µM)
| Kinase Target | Target Family | This compound (4E3FP) | Staurosporine (Non-Selective Control) | Imatinib (Selective Control) |
|---|---|---|---|---|
| ABL1 (On-Target) | Tyrosine Kinase | 98% | 99% | 99% |
| KIT (Off-Target) | Tyrosine Kinase | 85% | 97% | 95% |
| SRC (Off-Target) | Tyrosine Kinase | 45% | 99% | 25% |
| CDK2 (Off-Target) | CMGC | 15% | 98% | 5% |
| MAPK1 (Off-Target) | CMGC | 8% | 85% | 2% |
| PKCα (Off-Target) | AGC | 22% | 99% | 18% |
| VEGFR2 (Off-Target) | Tyrosine Kinase | 65% | 96% | 70% |
| ... (400+ other kinases) | ... | <10% | >50% for ~70% of panel | <10% for most |
Interpretation: The hypothetical data shows 4E3FP has high on-target activity. However, it also reveals significant inhibition of KIT and VEGFR2, identifying these as primary off-targets that require immediate follow-up. Its profile is far more selective than Staurosporine but less selective than the benchmark, Imatinib.
Part 3: Secondary Validation - Quantifying Off-Target Potency
The primary screen identified "hits" (kinases inhibited >50%). The next crucial step is to quantify the potency of 4E3FP against these specific off-targets by generating dose-response curves and determining the half-maximal inhibitory concentration (IC50).
Expertise in Action: This step moves us from a single-point qualitative assessment to a quantitative one. A wide range of compound concentrations (e.g., 10-point, 3-fold serial dilutions) is used to generate a sigmoidal curve, from which a precise IC50 value can be calculated. This allows us to calculate a Selectivity Score , often defined as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.
Table 2: Illustrative IC50 Values and Selectivity Analysis for 4E3FP
| Kinase Target | IC50 (nM) | Selectivity Score (vs. ABL1) | Implication |
|---|---|---|---|
| ABL1 (On-Target) | 5 | - | Potent on-target activity |
| KIT (Off-Target) | 50 | 10-fold | Potential for side effects related to KIT inhibition |
| VEGFR2 (Off-Target) | 150 | 30-fold | Moderate selectivity; monitor for anti-angiogenic effects |
| SRC (Off-Target) | >1000 | >200-fold | Low risk at therapeutic doses |
Interpretation: With a 10-fold selectivity window against KIT, there is a reasonable risk of observing KIT-related side effects in a clinical setting. The 30-fold window against VEGFR2 is better, but still warrants consideration. This quantitative data is critical for making an informed decision about whether to proceed with the compound, optimize it further to improve selectivity, or abandon it.
Part 4: Cellular Target Engagement - Proving It Works in a Real System
Biochemical assays are performed in a simplified, artificial environment. It is essential to confirm that the compound can engage its intended target (and off-targets) within the complex milieu of a living cell.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13]
Trustworthiness through Mechanism: CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it stabilizes the protein's structure, increasing the temperature required to denature it. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[15][16] An increase in the protein's melting temperature (Tm) upon drug treatment is direct evidence of binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of 4E3FP with ABL1 and the primary off-target, KIT, in a relevant cell line (e.g., K562, which expresses both).
Methodology:
-
Cell Culture & Treatment: Culture K562 cells to ~80% confluency. Resuspend cells in media and treat with either vehicle (DMSO) or a saturating concentration of 4E3FP (e.g., 10 µM) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release cellular contents.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble ABL1 and KIT protein in each sample using a standard protein quantification method, such as Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for both vehicle- and drug-treated conditions. A positive shift in Tm (ΔTm) indicates target stabilization and engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide has outlined a robust, tiered strategy for characterizing the cross-reactivity of a novel pyridine-based inhibitor, exemplified by this compound. The hypothetical data presented illustrates a compound with high on-target potency but with notable off-target interactions against KIT and VEGFR2, which were confirmed in a cellular context using CETSA.
This selectivity profile provides a clear path forward. The 10-fold selectivity against KIT is a potential liability that may necessitate further medicinal chemistry efforts to mitigate. Depending on the therapeutic indication, the 30-fold selectivity against VEGFR2 could be either an undesirable side effect or a beneficial polypharmacology.
Ultimately, the goal of a cross-reactivity study is not merely to generate data, but to build a comprehensive understanding of a compound's biological interactions. This enables informed, data-driven decisions, maximizing the probability of success while minimizing the risk of late-stage failure due to unforeseen off-target effects.[1] Beyond kinase panels, broader screens such as receptor binding assays or general safety panels (e.g., Eurofins SafetyScreen) should be considered as the compound progresses, to uncover liabilities outside the kinome.[17]
References
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Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++ dependent protein kinase. Biochemical and Biophysical Research Communications. Available at: [Link]
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Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology. Available at: [Link]
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Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Zhang, T., et al. (2022). Minimizing the off-target reactivity of covalent kinase inhibitors by reaction-centered computational analysis. Nature Communications. Available at: [Link]
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Pandya, D. N., & Dischino, D. D. (2012). In vitro receptor binding assays: General methods and considerations. Journal of Visualized Experiments. Available at: [Link]
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Skolnick, J., & Kinnings, S. L. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS ONE. Available at: [Link]
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dos Santos, G. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Al-Omair, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available at: [Link]
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Melander, R. J., et al. (2019). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. Molecules. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Ethyl-3-fluoropyridine
This guide provides a detailed protocol for the safe and compliant disposal of 4-Ethyl-3-fluoropyridine. As a fluorinated pyridine derivative, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. The following procedures are designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) protocols, is paramount for ensuring a safe laboratory environment.
Hazard Identification and Core Safety Principles
Understanding the inherent hazards of this compound is the foundation of its safe management. The primary risks associated with this compound are its flammability and its irritant properties.[1] Furthermore, as a fluorinated organic compound, its thermal decomposition can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[2][3]
Causality of Hazard: The fluorine atom significantly alters the molecule's electronic properties and metabolic pathways, which can contribute to its toxicity and persistence.[4] The pyridine ring itself is a common scaffold in bioactive molecules, but also presents specific disposal considerations as a class of heterocyclic compounds.
Key Data for this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈FN | PubChem[1] |
| Molecular Weight | 125.14 g/mol | PubChem[1] |
| CAS Number | 137234-73-2 | PubChem[1] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins with correct handling and storage during active use. Preventing cross-contamination and ensuring waste is correctly segregated are critical steps that validate the integrity of the disposal process.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a reliable barrier against exposure.
-
Eye and Face Protection: At a minimum, chemical splash goggles are mandatory.[4] When transferring liquids or if there is a heightened risk of splashing, a full-face shield must be worn in addition to goggles.[4][5]
-
Hand Protection: Use chemical-resistant gloves. Given that no single glove material protects against all chemicals, consult the manufacturer's compatibility chart. Double-gloving is a recommended best practice to protect against incidental tears and saturation.[4][6]
-
Body Protection: A fully-buttoned, flame-retardant lab coat should be worn. For larger quantities or significant spill risk, a chemical-resistant apron is advised.[7]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Engineering Controls and Storage
-
Ventilation: All handling of this compound must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors.[8]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[9]
-
Incompatibilities: Segregate this compound and its waste from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][8][10]
Step-by-Step Disposal Protocols
Waste streams must be meticulously separated. Never mix incompatible waste types.[4] All waste containers must be clearly labeled with a "Hazardous Waste" label detailing the full chemical name and associated hazards.[8]
Protocol 1: Disposal of Unused or Excess this compound
This protocol applies to the pure chemical or solutions where it is the primary component.
-
Container Selection: Obtain a designated, compatible hazardous waste container. The container must be in good condition, have a secure, vapor-tight lid, and be made of a material that will not react with the chemical.
-
Transfer: Working within a chemical fume hood, carefully transfer the unwanted this compound into the waste container using a funnel. Use non-sparking tools and ensure proper grounding of containers and receiving equipment to prevent static discharge.[2][11]
-
Labeling: Immediately affix a completed hazardous waste label to the container. Record the chemical name and estimate the quantity added.
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible materials.[8] Do not overfill the container; fill to no more than 90% capacity. Arrange for pickup through your institution's EHS department.
Protocol 2: Disposal of Contaminated Solid Materials
This protocol applies to items such as used gloves, weighing paper, absorbent pads from minor spills, and contaminated labware (e.g., pipette tips).
-
Collection: Place all solid materials contaminated with this compound into a designated solid hazardous waste container, typically a plastic pail or a properly lined cardboard box.[4][12]
-
Segregation: Do not dispose of any free liquids in the solid waste container. Needles or other sharps must be placed in a separate, puncture-proof sharps container.
-
Labeling and Sealing: Keep the container sealed when not in use. Once full, securely seal the container and attach a completed hazardous waste label.
-
Pickup: Arrange for disposal through your institution's EHS department.
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that once held this compound must be decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinse (Crucial Step): The first rinse of the container must be collected as hazardous waste.[12]
-
Working in a fume hood, add a small amount of a suitable solvent (e.g., methanol or ethanol) to the empty container.
-
Securely cap and swirl the container to rinse all interior surfaces.
-
Decant the rinse solvent into the appropriate hazardous liquid waste container as described in Protocol 1.
-
-
Subsequent Rinses: Repeat the rinse procedure at least two more times. For highly toxic materials, the first three rinses must be collected as hazardous waste.[12] For this compound, collecting the first rinse is standard, but follow your institution's specific guidelines.
-
Final Steps: After triple-rinsing, allow the container to air-dry completely in the back of the fume hood. Deface the original label on the container to prevent misidentification. The decontaminated container can now typically be disposed of in the regular trash or glass disposal box, per institutional policy.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
-
Minor Spill (in fume hood):
-
Major Spill (outside fume hood):
-
Alert all personnel and evacuate the immediate area.
-
If the substance is flammable, remove all ignition sources.[13]
-
Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[4][13]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for segregating and disposing of waste related to this compound.
Caption: Decision workflow for proper segregation of this compound waste.
References
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Personal protective equipment for handling 4-Ethyl-3-fluoropyridine
An Essential Guide to Personal Protective Equipment for Handling 4-Ethyl-3-fluoropyridine
As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. The compound this compound is a valuable building block in pharmaceutical and agrochemical synthesis, but its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist, providing a deep, evidence-based framework for selecting and using Personal Protective Equipment (PPE). Our approach is built on the principle that true safety comes from understanding the "why" behind each procedural step.
This document is structured to provide immediate, essential safety information. We will first analyze the hazard profile of this compound, then detail the specific PPE required for each route of potential exposure, and finally, integrate this information into a holistic operational and disposal plan.
Hazard Profile and Risk Assessment: The "Why" Behind the "What"
Understanding the specific dangers a chemical poses is the critical first step in mitigating risk. While comprehensive toxicological data for this compound is not extensively published, its GHS (Globally Harmonized System) classification, derived from supplier data, provides a clear mandate for caution.[1] Furthermore, its structural similarity to pyridine—a well-studied heterocyclic amine—offers valuable context for its handling.[2][3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Implication for Handling |
| Flammable Liquids | Flammable liquid and vapor | H226 | Requires control of ignition sources and use of proper grounding techniques.[1][5] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact with skin must be prevented through appropriate hand and body protection.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Vapors and splashes pose a significant risk to eyes, mandating robust eye protection.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of vapors must be minimized through engineering controls and, if necessary, respiratory protection.[1] |
The primary routes of exposure are inhalation of vapors and direct contact with skin and eyes. Before any procedure, a formal risk assessment must be conducted to evaluate the specific quantities being used, the nature of the experimental setup (e.g., heating, agitation), and the potential for spills or splashes.
Core Directive: Personal Protective Equipment (PPE) Selection
Your PPE is the last line of defense between you and chemical exposure. Its selection must be deliberate and directly correlated to the identified hazards.
Eye and Face Protection: Beyond the Basics
Given that this compound causes serious eye irritation, standard safety glasses are insufficient.[1]
-
Mandatory: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times when handling the substance.[6] These provide a 360-degree seal around the eyes, protecting against splashes, and vapors.
-
Recommended for High-Risk Operations: When transferring larger volumes (>100 mL), working with heated solutions, or performing reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[3] This provides a secondary layer of protection for the entire face.
Hand Protection: The Chemical Barrier
The designation "Causes skin irritation" means that prolonged or repeated contact can lead to dermatitis or other skin damage.[1] Glove selection is therefore critical. While specific breakthrough time data for this compound is not available, data for pyridine provides an authoritative starting point.
-
For Incidental Contact (e.g., small spills, brief handling): Nitrile or neoprene gloves are appropriate.[2] However, it is crucial to change them immediately upon any known contamination.
-
For Extended Contact or Immersion: Butyl rubber gloves offer superior resistance to pyridine and are recommended for tasks involving larger quantities or a higher risk of prolonged contact.[7]
-
Self-Validating Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before each use. After handling is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[6][7]
Table 2: Glove Selection Guide (Based on Pyridine Data)
| Glove Material | Recommended Use Case | Rationale |
| Nitrile | Incidental, short-duration contact | Good general-purpose chemical resistance, but not for immersion.[2] |
| Neoprene | Incidental, short-duration contact | Similar to nitrile, provides a good barrier for brief handling.[2] |
| Butyl Rubber | Extended contact or immersion risk | Offers excellent resistance to pyridine and related compounds.[7] |
Note: Always consult the glove manufacturer's specific compatibility charts for the most accurate information.
Body Protection: Shielding Against Spills and Splashes
A standard cotton lab coat is not sufficient due to the chemical's flammability and skin-irritating properties.
-
Mandatory: A flame-retardant lab coat, fully buttoned, is required.[3]
-
For Larger Quantities: When handling volumes exceeding 500 mL, supplement your lab coat with a chemically resistant apron made of a material like butyl rubber.
-
Ensure legs and feet are fully covered. Closed-toe shoes made of a non-porous material are mandatory.
Respiratory Protection: The Primacy of Engineering Controls
This compound may cause respiratory irritation, and like its parent compound pyridine, it is volatile.[1][2]
-
Primary Control: All handling of this compound must be performed inside a properly functioning and certified laboratory chemical fume hood.[2][7] This is the most critical step in preventing respiratory exposure.
-
Secondary Control (Emergency Use): In the event of a large spill or failure of engineering controls, respiratory protection will be necessary. Personnel must be fit-tested and trained to use an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges.[7]
Operational Plan: A Step-by-Step Workflow
A structured workflow minimizes error and ensures safety protocols are consistently applied. The following diagram and protocol outline the essential steps for safely handling this compound.
Caption: Safe Handling Workflow for this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation:
-
Handling:
-
Perform all manipulations deep within the fume hood, at least 6 inches from the sash.
-
When transferring the liquid, bond and ground metal containers to prevent static discharge, a potential ignition source for this flammable liquid.[5][8]
-
Keep containers tightly closed when not in use to minimize vapor release.[2][4]
-
-
Post-Handling & Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Carefully remove PPE, avoiding self-contamination. Dispose of gloves and any contaminated disposable items in a designated hazardous waste container.[9]
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.[3][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Spill: For a small spill inside a fume hood, absorb with an inert material like sand or vermiculite.[9] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan
Under no circumstances should this compound or its waste be poured down the drain.[9]
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated solvents, and disposable PPE, are considered hazardous waste.
-
Containment: Collect liquid waste in a sealed, properly labeled, and compatible container. Solid waste (gloves, paper towels) should be collected in a separate, sealed container.
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[3][10]
By integrating this expert-driven PPE strategy and operational plan, you can confidently and safely utilize this compound in your research, ensuring that your focus remains on scientific discovery.
References
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Thermo Fisher Scientific. (2011, June 27). Safety Data Sheet. Available at: [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
